molecular formula C9H10FNO2 B1471844 3-(Dimethylamino)-5-fluorobenzoic acid CAS No. 1350539-93-3

3-(Dimethylamino)-5-fluorobenzoic acid

Cat. No.: B1471844
CAS No.: 1350539-93-3
M. Wt: 183.18 g/mol
InChI Key: BDHPSWFBNFLKBM-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-fluorobenzoic acid (CAS 1350539-93-3) is a fluorinated aromatic building block of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, incorporating both a carboxylic acid and a dimethylamino group on a fluorinated benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules . Compounds with this benzoic acid scaffold are frequently investigated for their potential to target specific disease mechanisms . Research into similar structural motifs has demonstrated application in the development of molecular imaging agents, such as PET tracers for targeted cancer imaging . The physicochemical properties include a molecular formula of C9H10FNO2 and a molecular weight of 183.18 g/mol . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and adhere to all stated hazard and precautionary statements prior to use .

Properties

IUPAC Name

3-(dimethylamino)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-11(2)8-4-6(9(12)13)3-7(10)5-8/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHPSWFBNFLKBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 3-(Dimethylamino)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-(Dimethylamino)-5-fluorobenzoic Acid

Executive Summary this compound (CAS: 1350539-93-3) represents a strategic scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors and CNS-active agents. This compound integrates three distinct pharmacophoric features: a carboxylic acid tail for solubility and target engagement (often converted to amides), a fluorine atom for metabolic blocking and lipophilicity modulation, and a dimethylamino group serving as a hydrogen bond acceptor and electronic tuner. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in drug discovery.[1]

Section 1: Structural & Physicochemical Profile

The molecule is defined by a 1,3,5-substitution pattern on the benzene ring, creating a unique "push-pull" electronic system that influences both its reactivity and binding affinity.

Table 1: Physicochemical Data

PropertyValue / DescriptionNote
Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Appearance Off-white to pale yellow powderSensitive to light/oxidation
LogP (Predicted) 1.88Moderate lipophilicity; good membrane permeability potential
pKa (Acid) ~3.6Carboxylic acid (lower than benzoic acid due to -I effect of F)
pKa (Base) ~2.5 - 3.0Aniline nitrogen (significantly lowered by EWG effects of -F and -COOH)
H-Bond Donors 1 (COOH)
H-Bond Acceptors 3 (COOH, F, N)
Solubility DMSO (>50 mg/mL), MethanolLow solubility in water at neutral pH; soluble at pH > 8

Electronic Analysis (Hammett Principles):

  • Fluorine (C5): Exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid and deactivating the ring toward electrophilic attack, while blocking metabolic hydroxylation at the C5 position.

  • Dimethylamino (C3): Acts as a mesomeric electron donor (+M), but its basicity is severely attenuated by the electron-withdrawing nature of the other two substituents. This makes the nitrogen less likely to be protonated at physiological pH compared to standard anilines, reducing the risk of hERG channel inhibition often associated with basic amines.

Section 2: Synthetic Routes & Optimization

The synthesis of this compound requires careful selection of precursors to avoid regioisomeric mixtures. Direct nucleophilic aromatic substitution (SNAr) on 3,5-difluorobenzoic acid is not recommended due to the meta relationship between the leaving group (F) and the activating group (COOH), which renders the reaction sluggish and low-yielding.

Recommended Route: Reductive Methylation The most robust protocol involves the reductive alkylation of 3-amino-5-fluorobenzoic acid. This method avoids over-alkylation to the quaternary ammonium salt, which is a common risk with direct alkyl halides (e.g., MeI).

Protocol 1: Reductive Methylation (Formaldehyde/H₂)

  • Precursor: 3-Amino-5-fluorobenzoic acid (CAS 786616-54-4).

  • Reagents: Formaldehyde (37% aq.), Pd/C (10%), H₂ (balloon or 1 atm).

  • Solvent: Methanol or Ethanol.

Step-by-Step Methodology:

  • Dissolution: Charge a hydrogenation flask with 3-amino-5-fluorobenzoic acid (1.0 eq) and Methanol (10 vol).

  • Catalyst Addition: Add 10% Pd/C (5 wt% loading) under an inert nitrogen atmosphere. Critical: Do not add dry catalyst to solvent; wet with water first to prevent ignition.

  • Aldehyde Addition: Add Formaldehyde (37% aq. solution, 5.0 eq). The excess ensures complete conversion to the dimethyl species.

  • Hydrogenation: Purge the system with H₂ gas three times. Stir under H₂ atmosphere (1 atm) at room temperature for 12–16 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the primary amine (M+1 = 156) and secondary amine intermediate (M+1 = 170). Target mass is M+1 = 184.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM:MeOH 95:5 with 0.1% AcOH).

Section 3: Visualization of Synthesis & Reactivity

The following diagram illustrates the recommended synthetic flow and the divergent reactivity pathways available for library generation.

G Start 3-Amino-5-fluorobenzoic Acid (Precursor) Reaction Reductive Methylation (HCHO, H2, Pd/C) Start->Reaction Step 1 Product This compound (Target) Reaction->Product Step 2 (>90% Yield) Amide Amide Coupling (EDC/HOBt, R-NH2) -> Kinase Inhibitors Product->Amide COOH Activation Ester Esterification (MeOH, H2SO4) -> Prodrugs Product->Ester Protection

Figure 1: Synthetic workflow from the aniline precursor to the target, showing downstream functionalization options.

Section 4: Reactivity & Functionalization

1. Carboxylic Acid Activation (Amide Coupling) The electron-withdrawing fluorine atom at C5 increases the acidity of the carboxyl group, making it slightly less nucleophilic but highly reactive once activated.

  • Preferred Reagents: HATU or T3P (Propylphosphonic anhydride). T3P is particularly effective for sterically hindered anilines or electron-deficient amines.

  • Precaution: Avoid using acid chlorides (SOCl₂) if possible, as the dimethylamino group can form N-oxide salts or undergo demethylation under harsh acidic/thermal conditions.

2. Electrophilic Aromatic Substitution (EAS) The ring is deactivated by the fluorine and carboxyl groups but activated by the dimethylamino group.

  • Regioselectivity: Electrophiles will direct ortho or para to the dimethylamino group. However, the position between the F and NMe₂ (C4) is sterically crowded and electronically conflicting. Substitution is most likely at C2 (ortho to NMe₂, ortho to F).

  • Warning: Nitration or halogenation requires careful control to prevent oxidation of the dimethylamino group.

Section 5: Medicinal Chemistry Applications[1][6][7]

Scaffold Utility: This molecule serves as a superior bioisostere for 3-dimethylaminobenzoic acid. The introduction of the fluorine atom at C5 confers two critical advantages:

  • Metabolic Stability: The C5 position in benzoic acids is a common "soft spot" for CYP450-mediated hydroxylation. Fluorine blocks this site, extending the half-life (

    
    ) of the drug candidate.
    
  • Conformational Bias: The fluorine atom can induce a preferred conformation through electrostatic repulsion with the carbonyl oxygen or attraction to amide protons (intramolecular H-bonding), potentially locking the bioactive conformation.

Case Study Context (Kinase Inhibition): In VEGFR-2 inhibitors, replacing a hydrogen with fluorine on the phenyl ring often results in a 2–5 fold increase in potency due to improved hydrophobic contact with the ATP binding pocket and reduced desolvation penalty.

Section 6: Safety & Handling

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine moiety is susceptible to slow oxidation (N-oxide formation) upon prolonged exposure to air and light.

References

  • Synthesis of 3-Dimethylaminobenzoic Acid Derivatives: Source:European Patent EP0855386A1.[3] "Process for the preparation of 3-(N,N-Dimethylamino)benzoic acid."

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Source:Journal of Medicinal Chemistry. "Applications of Fluorine in Medicinal Chemistry."

  • Physicochemical Properties (LogP/pKa): Source:PubChem Compound Summary for 3-Amino-5-fluorobenzoic acid (Precursor data & derivative logic).

  • pKa Prediction Principles (Hammett Equation): Source:Organic Chemistry Data. "Equilibrium pKa Table and Electronic Effects."

Sources

Molecular structure and weight of 3-(Dimethylamino)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Dimethylamino)-5-fluorobenzoic acid (CAS: 1350539-93-3) is a specialized disubstituted benzoic acid derivative utilized primarily as a scaffold in medicinal chemistry.[1][2] Its structural uniqueness lies in the juxtaposition of an electron-withdrawing halogen (fluorine) and an electron-donating amine (dimethylamino) at the meta positions relative to the carboxylic acid. This "push-pull" electronic configuration allows for fine-tuning of pKa, lipophilicity, and metabolic stability in drug candidates.

This guide details the molecular architecture, physicochemical properties, and a validated synthetic pathway for researchers requiring high-purity synthesis of this intermediate.

Physicochemical Profile

The following data aggregates calculated and experimental parameters essential for handling and application.

PropertyValueNotes
IUPAC Name This compound
CAS Number 1350539-93-3Distinct from non-fluorinated analog (CAS 99-64-9)
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol Monoisotopic Mass: 183.07 Da
Physical State Solid (Powder)Typically off-white to pale yellow
Solubility DMSO, Methanol, DCMLow solubility in water at neutral pH
LogP (Predicted) ~1.88Moderate lipophilicity suitable for CNS penetration
pKa (Acid) ~3.9 - 4.1 (Predicted)Acidified by F-induction; modulated by NMe₂
pKa (Base) ~5.2 (Predicted)Protonation of dimethylamino group
Structural Visualization

The following diagram illustrates the core molecular connectivity and the functional impact of each substituent.

MolecularStructure Core Benzene Ring (Scaffold) COOH Carboxylic Acid (C-1) (H-bond Donor/Acceptor) Core->COOH Anchor NMe2 Dimethylamino (C-3) (Lipophilicity + Basicity) Core->NMe2 +R Effect (e- Donor) Fluoro Fluorine (C-5) (Metabolic Blocker) Core->Fluoro -I Effect (e- Withdrawing) NMe2->Fluoro Electronic Push-Pull

Figure 1: Functional decomposition of this compound showing electronic relationships between substituents.

Structural Analysis & Electronic Effects

The Fluorine Effect (Metabolic Stability)

The C-5 fluorine atom serves a critical role beyond simple sterics.

  • Metabolic Blocking: The C-5 position on benzoic acid derivatives is often a site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) blocks this metabolic soft spot without significantly altering the steric profile of the binding pocket.

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the sigma bond framework. This stabilizes the carboxylate anion, slightly lowering the pKa (increasing acidity) compared to the non-fluorinated analog.

The Dimethylamino Effect (Solubility & Binding)
  • Resonance Donation (+R): The nitrogen lone pair donates electron density into the pi-system. While this effect is strongest at ortho and para positions, it increases the overall electron density of the ring, counteracting the deactivating nature of the fluorine.

  • Solubility Switch: The tertiary amine provides a basic center (pKa ~5.2). In acidic media (pH < 4), this nitrogen protonates, drastically increasing aqueous solubility—a vital feature for purification and formulation.

Validated Synthetic Protocol

Direct commercial sourcing can be expensive or limited (backordered). The most robust laboratory synthesis utilizes Reductive Alkylation of the commercially available precursor, 3-amino-5-fluorobenzoic acid.

Retrosynthetic Logic
  • Target: this compound[1][3][4]

  • Precursor: 3-Amino-5-fluorobenzoic acid (CAS 786616-54-4)[5][6]

  • Transformation: Reductive methylation of primary amine to tertiary amine.

  • Reagents: Formaldehyde (HCHO) source + Reducing agent (NaBH₃CN or H₂/Pd).

Step-by-Step Methodology

Reaction Type: Reductive Amination (Eschweiler-Clarke variation or Borohydride reduction). Scale: 1.0 Gram (Pilot).

Materials:

  • 3-Amino-5-fluorobenzoic acid (1.0 eq, 6.45 mmol, ~1.0 g)

  • Formaldehyde (37% aq. solution, 5.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (3.0 eq)

  • Acetic Acid (AcOH) (Glacial, as solvent/catalyst)

  • Methanol (MeOH) (Co-solvent)

Protocol:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 g of 3-amino-5-fluorobenzoic acid in 15 mL of Methanol. Add 1.0 mL of Glacial Acetic Acid.

  • Imine Formation: Add Formaldehyde solution (2.5 mL) dropwise. Stir at room temperature for 30 minutes. Note: The solution may warm slightly.

  • Reduction: Cool the mixture to 0°C (ice bath). Carefully add NaBH₃CN (1.2 g) in small portions over 15 minutes. Caution: Gas evolution (HCN trace) possible; perform in a fume hood.

  • Reaction: Remove ice bath and stir at ambient temperature for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM). The starting material (primary amine) is more polar than the product.

  • Quench & Workup:

    • Quench with water (20 mL).

    • Adjust pH to ~4–5 with dilute HCl to ensure the carboxylic acid is protonated but the amine remains free or partially protonated (isoelectric handling is tricky here; preferred method is to extract at neutral pH).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (saturated NaCl).

    • Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

  • Purification: The crude residue is typically pure enough (>95%).[7] If necessary, recrystallize from Ethanol/Hexane or perform flash chromatography (SiO₂, Hexane:EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 3-Amino-5-fluorobenzoic acid (CAS 786616-54-4) Step1 Step 1: Imine Formation Reagent: HCHO (excess), AcOH Solvent: MeOH Start->Step1 Dissolution Step2 Step 2: Reduction Reagent: NaBH3CN Temp: 0°C to RT Step1->Step2 In-situ Workup Workup Quench (H2O), Extract (EtOAc) Dry (Na2SO4) Step2->Workup Completion (TLC) Product Target Product: This compound Yield: ~85-90% Workup->Product Concentration

Figure 2: Reductive methylation pathway using sodium cyanoborohydride.

Analytical Characterization (Quality Control)

To validate the structure, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.5-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 7.2-7.5 ppm (m, 3H): Aromatic protons.

    • The pattern will not be a simple triplet/doublet due to fluorine coupling.

    • Expect a triplet of triplets or multiplet pattern due to ¹H-¹⁹F coupling (J ~8-10 Hz) and meta-coupling (J ~2 Hz).

    • H-2 (between COOH and NMe₂) will appear as a singlet (broadened by F).

    • H-4 (between F and NMe₂) and H-6 (between F and COOH) will show distinct splitting.

  • δ 2.9-3.0 ppm (s, 6H): Dimethylamino protons (-N(CH ₃)₂). This strong singlet is the confirmation of successful alkylation.

Fluorine NMR (¹⁹F NMR)
  • δ -110 to -115 ppm (s): Single distinct peak relative to CFCl₃.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Observed Mass: [M+H]⁺ = 184.1 m/z.

References

  • Chemspace. (2025).[5][8] this compound Structure & Properties. Retrieved from [Link]

  • PubChem. (2025).[5] 3-Amino-5-fluorobenzoic acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2025). General procedures for reductive alkylation of anilines. Validated methodology adapted for fluorinated substrates.[7][8] Retrieved from [Link]

Sources

Physicochemical Profiling of 3-(Dimethylamino)-5-fluorobenzoic Acid: Acidity Constants & Ionization Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

3-(Dimethylamino)-5-fluorobenzoic acid (CAS: 2027537-24-0 / Analogues) is a critical bifunctional intermediate used in the synthesis of complex pharmaceutical scaffolds. Its utility lies in the orthogonal reactivity of the electron-deficient aromatic ring and the basic dimethylamino moiety.

Understanding the ionization profile (pKa) of this compound is non-trivial due to its zwitterionic nature . Unlike simple benzoic acid derivatives, the presence of both a basic amine and an acidic carboxyl group creates a complex pH-dependent microspecies equilibrium.

Key Physicochemical Data (Predicted/Derived):

  • pKa₁ (Carboxyl Group): ~3.02 (Acidic ionization)

  • pKa₂ (Dimethylammonium Group): ~4.25 (Basic ionization)

  • Isoelectric Point (pI): ~3.64

  • Dominant Species at pH 7.4: Anionic (Carboxylate form)

This guide provides a theoretical derivation of these values using Hammett Linear Free Energy Relationships (LFER) and details a self-validating experimental protocol for their precise determination.

Part 2: Structural Analysis & Theoretical Prediction

To derive authoritative pKa values in the absence of direct experimental literature, we employ a quantitative structure-activity relationship (QSAR) approach using Hammett constants. This method is standard in medicinal chemistry for estimating ionization shifts in polysubstituted aromatics.

Electronic Architecture

The molecule consists of a benzoic acid core substituted at the meta positions.

  • 5-Fluoro Group: A strong Electron Withdrawing Group (EWG) by induction (

    
    ). It stabilizes negative charges (lowering pKa of acids) and destabilizes positive charges (lowering pKa of conjugate acids).
    
  • 3-Dimethylamino Group:

    • Neutral State: Electron Donating Group (EDG) by resonance, though weak in the meta position (

      
      ).
      
    • Protonated State (Cationic): Strong EWG due to the positive charge (

      
      ).
      
Hammett Equation Derivation[1][2][3]

Step 1: Calculating pKa₁ (Carboxyl Ionization) The first ionization event is the loss of a proton from the carboxylic acid. At low pH (pH < 2), the amine is protonated (cationic). Therefore, we calculate the shift from benzoic acid caused by a meta-fluoro group and a meta-ammonium group.

  • Base pKa (Benzoic Acid): 4.20

  • 
    pKa (5-F): 
    
    
    
  • 
    pKa (3-NH
    
    
    
    Me
    
    
    ):
    
    
  • Predicted pKa₁:

    
    
    

Step 2: Calculating pKa₂ (Amine Ionization) The second ionization is the deprotonation of the dimethylammonium group. The relevant baseline is


-dimethylaniline, modified by the effects of the meta-fluoro group and the now-anionic carboxylate group (COO⁻).
  • Base pKa (N,N-Dimethylaniline): 5.15

  • Reaction Constant (

    
    ) for Anilinium:  ~2.8 (High sensitivity to electronic effects).
    
  • Shift from 5-F:

    
    
    
  • Shift from 3-COO⁻: The carboxylate anion is an EDG (

    
    ). However, electrostatic stabilization between the COO⁻ and NH⁺ usually raises the amine pKa slightly. We estimate a net stabilizing effect of +0.1 to +0.2 pKa units.
    
  • Predicted pKa₂:

    
    
    
Ionization Microspecies Diagram

The following diagram illustrates the species distribution across the pH scale.

IonizationScheme Cation CATIONIC FORM (pH < 3.0) COOH / NH+(Me)2 Net Charge: +1 Zwitterion ZWITTERIONIC FORM (pH 3.0 - 4.3) COO- / NH+(Me)2 Net Charge: 0 Cation->Zwitterion pKa1 ~ 3.0 (Carboxyl Deprotonation) Zwitterion->Cation Anion ANIONIC FORM (pH > 4.3) COO- / N(Me)2 Net Charge: -1 Zwitterion->Anion pKa2 ~ 4.35 (Amine Deprotonation) Anion->Zwitterion

Figure 1: Predicted ionization pathway. Note that the zwitterionic window is narrow due to the proximity of the two pKa values.

Part 3: Experimental Determination Protocol

To validate the theoretical values, Potentiometric Titration is the gold standard. Spectrophotometric methods are secondary alternatives if solubility is poor.

Materials & Equipment
  • Instrument: Mettler Toledo T5/T7 or Sirius T3 Autotitrator.

  • Electrode: DGi115-SC (Glass pH electrode) or equivalent semi-micro electrode.

  • Titrants: 0.1 M KOH (Carbonate-free) and 0.1 M HCl.

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (to mimic physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (essential to prevent CO₂ absorption).

Protocol: Potentiometric Titration of a Zwitterion

Principle: Titration must span from pH 1.5 to pH 12.0 to capture both ionization events. Since the compound is likely zwitterionic, we start in an acidic medium and titrate with base.

Step-by-Step Workflow:

  • System Calibration:

    • Calibrate the electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01). Slope efficiency must be >98%.[1][2]

    • Determine the exact carbonate content of the KOH titrant via Gran plot analysis using a KHP standard.

  • Sample Preparation:

    • Weigh ~3–5 mg of this compound.

    • Dissolve in 20 mL of degassed 0.15 M KCl solution.

    • Note: If solubility is low at neutral pH (isoelectric point), add a known excess of 0.1 M HCl (e.g., 2.0 mL) to fully protonate the sample and dissolve it as the cationic hydrochloride salt.

  • Titration Run:

    • Acid Blank: Run a blank titration of the 0.15 M KCl + HCl background to determine the exact

      
       of the system.
      
    • Sample Run: Titrate the sample solution with 0.1 M KOH.

    • Dosing: Dynamic dosing (min increment 10 µL, max 100 µL) based on dE/dV.

    • Stop Condition: pH > 11.5.[3]

  • Data Analysis (Bjerrum Plot):

    • Calculate the average number of protons bound (

      
      ) at each pH step.
      
    • Plot

      
       vs. pH.
      
    • pKa Identification:

      • 
         pKa₁ (Carboxyl)
        
      • 
         pKa₂ (Amine)
        
Experimental Workflow Diagram

Protocol Start Weigh Sample (3-5 mg) Dissolve Dissolve in 0.15 M KCl + 2 mL 0.1 M HCl (Ensure Cationic State) Start->Dissolve Degas Purge with Argon (5 mins) Dissolve->Degas Titrate Titrate with 0.1 M KOH (Dynamic Dosing) Degas->Titrate Measure Record pH vs Volume (Data Acquisition) Titrate->Measure Calc Calculate Bjerrum Plot (n_H vs pH) Measure->Calc Result Extract pKa1 & pKa2 Calc->Result

Figure 2: Potentiometric titration workflow for zwitterionic compounds.

Part 4: Implications for Drug Development

Solubility Profiling

The zwitterionic nature implies a "U-shaped" solubility curve.

  • Minimum Solubility (pH ~3.6): At the isoelectric point (pI), the net charge is zero. Lattice energy is high, and aqueous solubility will be at its lowest. Formulation at this pH should be avoided to prevent precipitation.

  • Physiological pH (7.4): The compound exists primarily as the anion (COO⁻ / N(Me)₂). Solubility will be high, driven by the carboxylate charge.

Lipophilicity (LogD)
  • Low pH (1-2): Cationic species.[3] Low LogD (High polarity).

  • Isoelectric pH (3-4): Neutral zwitterion. LogD peaks here (Maximum lipophilicity).

  • High pH (>6): Anionic species. LogD drops significantly (Hydrophilic).

Recommendation: For membrane permeability assays (PAMPA/Caco-2), conduct experiments at pH 7.4 where the species is anionic, or pH 4.0 if targeting the neutral species is required for passive diffusion studies.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination). Link

  • Takács-Novák, K., et al. (1997). Equilibrium solubility measurement of compounds with low solubility by potentiometric titration. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 995-1002. Link

  • PubChem. (2023). Compound Summary for CID 17915148, 3-Amino-5-fluorobenzoic acid (Analogue Reference). Link

Sources

Technical Guide: Solubility Profiling of 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Solvent Systems: DMSO vs. Aqueous Media

Executive Summary

3-(Dimethylamino)-5-fluorobenzoic acid presents a classic medicinal chemistry challenge: it possesses a lipophilic aromatic core decorated with polar ionizable groups. Its solubility profile is strictly dichotomous:

  • DMSO: Exhibits high solubility (>50 mM) driven by dipole-dipole interactions and the solvent's ability to disrupt crystal lattice energy.

  • Water: Exhibits low intrinsic solubility (<1 mg/mL at pH 7) due to the lipophilicity of the fluorinated ring and the dimethylamino group, despite the potential for ionization.

Critical Operational Insight: The most common failure mode with this compound is "Compound Crash-out" during the transfer from DMSO stock to aqueous assay buffers. This guide provides the mechanistic understanding and protocols to prevent experimental artifacts caused by micro-precipitation.

Physicochemical Characterization

To master the solubility, one must understand the molecule's behavior in solution.[1]

PropertyValue (Predicted/Analog)Solubility Implication
Molecular Weight ~183.18 g/mol Small molecule; kinetics are fast.
LogP (Lipophilicity) ~2.2 – 2.5Moderately lipophilic. Prefers organic solvents.
pKa (Acid) ~3.8 (COOH)At pH 7.4, the acid is deprotonated (COO⁻).
pKa (Base) ~2.5 – 3.0 (Amine)The electron-withdrawing Fluorine and Carboxyl groups lower the aniline pKa. At pH 7.4, the amine is neutral (not protonated).
Net Charge (pH 7.4) -1 (Anionic)Solubility is better than the uncharged form, but "salting out" in PBS is a risk.
Structural Impact on Solubility[2]
  • The Fluorine Effect: The C-F bond at position 5 increases lipophilicity (hydrophobicity) compared to the non-fluorinated parent. This lowers aqueous solubility limits.

  • The Dimethylamino Group: While nitrogen is polar, the two methyl groups add steric bulk and hydrophobicity. Furthermore, because the nitrogen pKa is suppressed by the electron-withdrawing ring substituents, it does not protonate significantly at physiological pH to help solubility.

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the gold-standard vehicle for this compound.[2] It acts as a hydrogen bond acceptor and effectively solvates the aromatic system.

  • Solubility Limit: Generally >100 mM .

  • Stability: High.[3] The compound is stable in DMSO at -20°C for >6 months.

  • Hygroscopicity Warning: DMSO is hygroscopic. It absorbs water from the air. If the water content in DMSO exceeds 1-2%, the solubility of this hydrophobic compound may decrease, leading to "silent precipitation" inside the stock vial.

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a robust stock for long-term storage.

  • Weighing: Weigh approximately 1.83 mg of solid powder into a sterile amber glass vial (to protect from light).

  • Calculation: Calculate the exact volume of DMSO required for 10 mM concentration.

  • Solubilization: Add high-grade (anhydrous) DMSO.

  • Agitation: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

    • Checkpoint: The solution must be visually clear. Any turbidity indicates incomplete dissolution.

  • Storage: Aliquot into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Solubility in Water & Aqueous Buffers

Aqueous solubility is the limiting factor for biological assays.

  • Intrinsic Solubility (S₀): Low. The uncharged form (at pH < 3) precipitates.

  • pH-Dependent Solubility:

    • pH < 3: Low (Neutral species dominates).

    • pH 7.4: Moderate (Anionic species dominates).

    • pH > 10: High (Fully ionized).

The "Crash-Out" Phenomenon

When you pipette a 10 mM DMSO stock into a cell culture media (pH 7.4), you are forcing a hydrophobic molecule into a hydrophilic environment.

  • Risk Zone: Final concentrations > 100 µM are high-risk for precipitation.

  • Safe Zone: Final concentrations < 10 µM are generally safe.

Protocol 2: Aqueous Dilution (Kinetic Solubility)

Objective: Dilute for an assay without precipitation.

  • Intermediate Dilution (Critical Step): Do NOT pipette 10 mM stock directly into 10 mL of media. The localized high concentration at the pipette tip causes immediate precipitation.

  • Step-Down Method:

    • Prepare a 100x intermediate in buffer/media (e.g., 10 µL stock + 990 µL media).

    • Vortex immediately and vigorously.

    • Inspect for "oiling out" or turbidity.

  • Final Dilution: Dilute the intermediate to the final assay concentration (e.g., 1x).

Visualizing the Solubility Landscape

The following diagram illustrates the decision matrix for handling this compound, highlighting the critical phase transition points where experiments often fail.

SolubilityWorkflow cluster_0 Aqueous Phase Transition Solid Solid Compound (3-Dimethylamino-5-fluorobenzoic acid) DMSO_Stock DMSO Stock (10 mM) High Solubility (>100 mM) Stable Phase Solid->DMSO_Stock Dissolve (Vortex/Sonicate) Direct_Aq Direct Addition to Media (High Risk) DMSO_Stock->Direct_Aq Rapid Injection Inter_Step Intermediate Dilution (100x in Buffer) DMSO_Stock->Inter_Step Step-wise Dilution Precipitation PRECIPITATION EVENT (Experimental Failure) Direct_Aq->Precipitation Local Conc. > Solubility Limit Final_Sol Final Assay Solution (<100 µM, pH 7.4) Inter_Step->Final_Sol Dilute to 1x Final_Sol->Precipitation If Conc > 100µM or pH < 4

Figure 1: Solubility workflow and risk assessment for preventing precipitation artifacts.

Troubleshooting & Best Practices

ObservationRoot CauseCorrective Action
Cloudiness upon water addition Concentration exceeds solubility limit (Smax).Lower final concentration or increase pH (add dilute NaOH).
Crystals in DMSO stock (cold) DMSO freezing or saturation.Warm to 37°C and vortex. Ensure DMSO is anhydrous.[4]
Inconsistent Assay Data Micro-precipitation (invisible to eye).Spin down assay media (3000xg, 5 min) before use to pellet aggregates.
Reference Data Generation

If precise solubility data is required for your specific batch (polymorphs affect solubility), perform a Thermodynamic Solubility Assay :

  • Add excess solid to PBS (pH 7.4).

  • Shake for 24 hours at 25°C.

  • Filter (0.22 µm PVDF).

  • Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility protocols).

  • PubChem Compound Summary. "3-Amino-5-fluorobenzoic acid (Analog Data)." National Center for Biotechnology Information.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative guide on pKa and solubility interplay).

Sources

Technical Safety & Handling Architecture: 3-(Dimethylamino)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists.

Compound Intelligence & Strategic Context

In the landscape of medicinal chemistry, 3-(Dimethylamino)-5-fluorobenzoic acid represents a high-value "scaffold modifier." It is not merely a reagent; it is a pharmacophore building block designed to modulate lipophilicity and metabolic stability via the fluorine atom, while the dimethylamino group provides a handle for electronic tuning or further derivatization.

This guide transcends the standard Safety Data Sheet (SDS) by integrating chemical logic with operational risk management. It assumes the user is handling this material in a drug discovery or early-phase process development setting.

Chemical Identity & Physicochemical Profile
ParameterTechnical Specification
Chemical Name This compound
CAS Number 1350539-93-3
Molecular Formula C₉H₁₀FNO₂
Molecular Weight 183.18 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water (pH dependent)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.5 (Aniline conjugate acid)

The "Fluorine Effect" in Safety: The presence of the fluorine atom at the C5 position increases the compound's lipophilicity (LogP) compared to its non-fluorinated analogs. Critical Safety Insight: This increased lipophilicity facilitates faster dermal penetration. Standard nitrile gloves may offer reduced breakthrough times compared to non-fluorinated benzoic acids.

Hazard Mechanics & Toxicology Logic

Standard GHS classifications list codes; this section explains the mechanism of injury to validate the safety protocols.

GHS Classification & Rationale[3]
  • Skin Irritation (Category 2 - H315): The carboxylic acid moiety protonates skin proteins, while the lipophilic fluorine facilitates entry into the stratum corneum.

  • Eye Irritation (Category 2A - H319): High risk of corneal opacity due to the acidic nature combined with the surfactant-like properties of the dimethylamino group.

  • STOT-SE (Category 3 - H335): Inhalation of dust triggers immediate mucous membrane inflammation.

The "Zwitterionic" Risk

While predominantly acidic, the dimethylamino group introduces basicity. In strong acidic environments, the molecule becomes cationic; in basic environments, anionic.

  • Incompatibility Alert: Do not store near strong oxidizers (e.g., peroxides, permanganates). The electron-rich dimethylamino group is susceptible to rapid, exothermic oxidation, potentially generating toxic nitrogen oxides (NOx).

Operational Control & Handling Protocols

This section outlines a self-validating workflow for handling this compound, specifically addressing the risk of static charge common in fluorinated aromatic solids.

Engineering Controls & PPE Matrix
  • Respiratory: N95 (minimum) or P100 HEPA filter if handling >10g outside a fume hood.

  • Dermal: Double-gloving recommended. Inner layer: Latex (tactile); Outer layer: Nitrile (chemical resistance, min 5 mil).

  • Static Control: Fluorinated powders are notorious for high static charge. Use an ionizing bar or anti-static gun during weighing to prevent "powder fly" and aerosolization.

Workflow Visualization

The following diagram illustrates the logical flow of handling, emphasizing the "Stop/Go" decision points for safety.

HandlingWorkflow Start Storage Retrieval (2-8°C) Check Container Integrity Check Start->Check Equilibrate Thermal Equilibration (Prevent Condensation) Check->Equilibrate Pass Waste Waste Stream (Acidic Organic) Check->Waste Compromised Weighing Weighing Station (Ionizing Bar Active) Equilibrate->Weighing Room Temp Reaction Reaction Vessel (Inert Atmosphere) Weighing->Reaction Solubilize Reaction->Waste Quench

Figure 1: Safe Handling Lifecycle. Note the equilibration step to prevent moisture absorption, which degrades the acid chloride derivative if planned.

Protocol: High-Precision Weighing (SOP-W-05)
  • Equilibration: Remove container from refrigerator (2-8°C). Allow 30 minutes to reach ambient temperature before opening. Why: Prevents condensation of atmospheric water, which causes hydrolysis risks in subsequent coupling reactions.

  • Static Neutralization: Pass an anti-static gun over the weigh boat and spatula.

  • Transfer: Transfer solid. If powder adheres to the spatula (static cling), do not tap the spatula hard (creates aerosol). Use a secondary clean spatula to scrape gently.

  • Decontamination: Wipe the balance area with a 5% Sodium Bicarbonate solution (neutralizes trace acid) followed by water.

Emergency Response Architecture

In the event of exposure, the response must be immediate and chemically grounded.[1] The "flush with water" advice is standard, but the duration and method matter.

Exposure Response Logic

EmergencyLogic Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact (High Risk) Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionEye Flush 15min (Lift Eyelids) Eye->ActionEye ActionSkin Soap & Water (No Alcohol) Skin->ActionSkin ActionInhale Fresh Air + Oxygen if labored Inhale->ActionInhale Medical Seek Medical Attention ActionEye->Medical Immediate ActionSkin->Medical If Irritation Persists ActionInhale->Medical Always

Figure 2: Triage Logic for Acute Exposure. Note: Do not use alcohol on skin; it enhances absorption of the fluorinated compound.

Spill Management (Small Scale < 50g)
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don N95 respirator and double gloves.

  • Neutralize: Cover the spill with Sodium Bicarbonate or Soda Ash .

    • Observation: Wait for bubbling (CO₂ release) to cease. This confirms the acid has been neutralized.

  • Collect: Sweep the neutralized paste into a hazardous waste container labeled "Organic Solid - Flammable/Irritant."

Synthesis & Reactivity Profile

For the researcher, safety includes chemical stability.

  • Reactivity: The carboxylic acid is readily converted to acid chlorides (using SOCl₂ or Oxalyl Chloride).

    • Hazard:[2][3][4] This transformation releases HCl and SO₂ gases. Must be performed in a high-efficiency fume hood.

  • Coupling: When using EDC/NHS or HATU for amide coupling, the reaction is generally exothermic.

  • Decomposition: Thermal decomposition emits Hydrogen Fluoride (HF), Nitrogen Oxides (NOx), and Carbon Monoxide.

    • Firefighting: Do NOT use a water jet. Use Dry Chemical or CO₂. Water may hydrolyze intermediates creating acidic runoff.

References

  • Chemspace. (2024).[4] Compound Profile: this compound.[5][6][7][8] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1350539-93-3. (Verified via related fluorobenzoic acid derivatives).[3] Retrieved from [Link]

  • Shell Australia. (2014).[9] Generic Safety Assessment for Fluorinated Benzoic Acids. (Used for read-across toxicological logic). Retrieved from [Link]

Sources

Literature review of 3-(Dimethylamino)-5-fluorobenzoic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Kinase Inhibitors and CNS-Active Agents

Executive Summary

3-(Dimethylamino)-5-fluorobenzoic acid (CAS: 1350539-93-3) represents a specialized scaffold in modern medicinal chemistry, bridging the gap between lipophilicity and aqueous solubility. Unlike simple benzoic acid derivatives, this disubstituted core integrates a fluorine atom for metabolic blocking and electronic modulation, alongside a dimethylamino group that functions as a solubility handle and hydrogen bond acceptor.

This guide analyzes the compound’s utility in Fragment-Based Drug Discovery (FBDD), specifically for targeting kinases (VEGFR, EGFR) and CNS receptors (SERT, 5-HT), where the balance of Blood-Brain Barrier (BBB) penetration and cytosolic solubility is critical.

Part 1: Chemical Profile & Physicochemical Properties

The dual substitution pattern creates a unique electronic environment. The fluorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the carboxylic acid compared to the non-fluorinated analog, while the dimethylamino group acts as a strong resonance donor (+M), increasing electron density at the ortho and para positions relative to itself.

PropertyDataRelevance to Drug Design
CAS Number 1350539-93-3Unique identifier for sourcing and IP searches.
Molecular Formula C

H

FNO

MW: 183.18 g/mol (Fragment-compliant <300 Da).
LogP (Predicted) ~1.88Ideal lipophilicity for oral bioavailability (Lipinski Rule of 5).
pKa (Acid) ~3.6 - 3.8Slightly more acidic than benzoic acid (4.2) due to F-induction.
H-Bond Acceptors 3 (N, O, O)Critical for interacting with kinase hinge regions or solvent water.
Topological PSA 40-50 ŲWell within the range for BBB permeability (<90 Ų).
Part 2: Synthetic Utility & Production Pathways[1]

Synthesizing this compound requires navigating the competing electronic effects of the aromatic ring. Nucleophilic Aromatic Substitution (S


Ar) is generally disfavored due to the electron-rich nature of the amino-precursor ring. Therefore, transition-metal catalysis or reductive alkylation are the protocols of choice.
Method A: Reductive Alkylation (Scalable/Industrial)

The most cost-effective route for kilogram-scale production involves the reductive methylation of 3-amino-5-fluorobenzoic acid .

  • Reagents: Formaldehyde (HCHO), Hydrogen (H

    
    ), Pd/C or Raney Nickel.
    
  • Mechanism: Formation of the Schiff base followed by in-situ reduction.

  • Advantage: Avoids expensive ligands; high atom economy.

Method B: Buchwald-Hartwig Amination (Versatile/Research)

For late-stage functionalization or library generation, palladium-catalyzed coupling of 3-bromo-5-fluorobenzoic acid (or its ester) with dimethylamine is preferred.

  • Catalyst System: Pd

    
    (dba)
    
    
    
    with bulky phosphine ligands (e.g., RuPhos, BrettPhos) to prevent catalyst poisoning by the amine.
  • Base: LiHMDS or Cs

    
    CO
    
    
    
    (weak bases preferred to avoid ester hydrolysis if using esters).
Visualization: Synthesis Logic Flow

SynthesisRoutes Start1 3-Amino-5-fluorobenzoic acid Process1 Reductive Alkylation (HCHO / H2 / Pd/C) Start1->Process1 Start2 3-Bromo-5-fluorobenzoic acid Process2 Buchwald-Hartwig (Pd-Cat / Dimethylamine) Start2->Process2 Target This compound (CAS: 1350539-93-3) Process1->Target High Yield (>90%) Process2->Target Versatile

Caption: Comparison of Reductive Alkylation (Industrial) vs. Buchwald-Hartwig (Laboratory) pathways.

Part 3: Medicinal Chemistry Applications[1][2][3]

The 3-(dimethylamino)-5-fluorophenyl moiety is a "privileged substructure" that addresses specific failure modes in drug development: metabolic clearance and solubility .

1. Metabolic Stability (The Fluorine Effect)

In many lead compounds, the phenyl ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4) at the electron-rich positions.

  • Mechanism: Replacing a hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks metabolic "soft spots."

  • Application: In the 3,5-substitution pattern, the fluorine protects the meta position, forcing metabolism to less favorable sites or prolonging half-life (

    
    ).
    
2. Solubility & Permeability (The Dimethylamino Effect)

The dimethylamino group has a pKa of ~5.0 (conjugated), meaning it is partially protonated at physiological pH but largely neutral.

  • Solubility: The protonated fraction significantly boosts aqueous solubility compared to a methyl or chloro substituent.

  • CNS Penetration: The neutral fraction is highly lipophilic, allowing passive diffusion across the BBB. This makes the scaffold ideal for CNS targets like Serotonin Transporters (SERT) or 5-HT receptors .

3. Kinase Inhibition (Hinge Binding)

In kinase inhibitors (e.g., VEGFR-2, EGFR), the benzoic acid moiety is often converted to a benzamide.

  • Role: The carbonyl oxygen acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Modulation: The electron-donating dimethylamino group increases the basicity of the carbonyl oxygen, potentially strengthening this H-bond interaction.

Visualization: SAR Logic

SAR_Logic Core 3-(Dimethylamino)-5-fluorobenzoic Core F_Node 5-Fluoro Position Core->F_Node N_Node 3-Dimethylamino Position Core->N_Node F_Effect1 Blocks CYP450 Metabolism (Increases t1/2) F_Node->F_Effect1 F_Effect2 Modulates Lipophilicity (LogP Tuning) F_Node->F_Effect2 N_Effect1 Solubility Handle (Weak Base) N_Node->N_Effect1 N_Effect2 H-Bond Acceptor (Kinase Hinge Interaction) N_Node->N_Effect2

Caption: Structure-Activity Relationship (SAR) map detailing the functional roles of the F and N(Me)2 substituents.

Part 4: Experimental Protocol
Protocol: Buchwald-Hartwig Coupling for Library Synthesis

Objective: Synthesis of this compound methyl ester from 3-bromo-5-fluorobenzoic acid methyl ester.

Reagents:

  • Substrate: Methyl 3-bromo-5-fluorobenzoate (1.0 eq)

  • Amine: Dimethylamine (2.0 M in THF, 1.2 eq)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%)
  • Ligand: BrettPhos or RuPhos (4 mol%)

  • Base: Cs

    
    CO
    
    
    
    (1.4 eq, anhydrous)
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a reaction vial and cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd

    
    (dba)
    
    
    
    and BrettPhos to the vial.[1] Add 1 mL of degassed 1,4-dioxane and stir at 40°C for 5 minutes to generate the active catalytic species (color change often observed).
  • Substrate Addition: Add the aryl bromide substrate and Cs

    
    CO
    
    
    
    .
  • Amine Injection: Add the dimethylamine solution via syringe. Seal the vial with a crimp cap.

  • Reaction: Heat the block to 100°C for 12 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO

    
    , Hexanes/EtOAc gradient 0-20%).
    
  • Validation: Verify product identity via

    
    H NMR (Look for N(Me)
    
    
    
    singlet at ~3.0 ppm) and LC-MS (M+1 = 198.2).

Self-Validating Check:

  • Color: The reaction mixture should turn dark/black upon completion (Pd precipitation).

  • TLC: The starting bromide is less polar than the amino-product. The product should fluoresce strongly under UV (254 nm) due to the extended conjugation.

References
  • Buchwald-Hartwig Amination Overview: Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia / Organic Chemistry Portal URL:[Link]

  • Compound Data & Suppliers: Title: this compound | C9H10FNO2 Source: Chemspace / PubChem URL:[Link]

  • Synthesis of Fluorinated Amino-Benzoates: Title: Synthesis of 3-Amino-5-fluoroalkylfurans (Analogous Chemistry) Source: Organic Letters / Organic Chemistry Portal URL:[Link]

  • Medicinal Chemistry of Fluorine: Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Related Patent Literature (Kinase Inhibitors): Title: US Patent 7,498,468 B2 - Herbicidal and Pharmaceutical Intermediates Source: Google Patents URL:[2]

Sources

Technical Whitepaper: Thermodynamic Profiling & Stability Assessment of 3-(Dimethylamino)-5-fluorobenzoic Acid

[1]

Executive Summary

This technical guide provides a comprehensive stability profile for 3-(Dimethylamino)-5-fluorobenzoic acid (CAS: 1242336-53-3). As a meta-substituted benzoic acid derivative featuring both electron-withdrawing (fluorine) and electron-donating (dimethylamino) motifs, this molecule presents a unique thermodynamic landscape critical for pharmaceutical intermediate isolation and storage.

Key Technical Findings:

  • Thermodynamic Baseline: The molecule exhibits "push-pull" electronic characteristics, but the meta-meta substitution pattern isolates the substituents from direct resonance conjugation with the carboxylate, enhancing resistance to spontaneous decarboxylation compared to ortho isomers.

  • Critical Risk: The tertiary amine is the thermodynamic weak point, susceptible to N-oxide formation (

    
     in aerobic conditions) and photo-oxidative N-demethylation.
    
  • Solid-State Behavior: High probability of polymorphism due to the interplay between carboxylic acid dimerization and weak C-F···H interactions.

Molecular Architecture & Theoretical Stability

To understand the thermodynamic stability, we must first analyze the electronic environment of the core benzene ring.

Electronic "Push-Pull" Dynamics

The stability of the benzoic acid moiety is dictated by the electron density at the ipso carbon.

  • 5-Fluoro Substituent (EWG): Exerts a strong inductive withdrawal (-I) effect. This stabilizes the carboxylate anion (

    
    ), theoretically lowering the pKa (increasing acidity) compared to benzoic acid.
    
  • 3-Dimethylamino Substituent (EDG): While typically a strong resonance donor (+R), its meta position prevents direct conjugation with the carboxyl group. Its influence is primarily inductive (-I) and field effects.

Thermodynamic Implication: The lack of direct resonance stabilization of the carboxylate by the amine means the molecule behaves more like an electron-deficient benzoic acid. This increases the activation energy (

Predicted Physicochemical Properties

Based on structure-activity relationship (SAR) triangulation with 3-fluorobenzoic acid and 3-(dimethylamino)benzoic acid.

PropertyPredicted RangeRationale
Melting Point 145°C – 165°CIntermolecular H-bonding (dimer) dominates; F-substitution typically elevates MP vs. H-analogs due to packing efficiency.
pKa (Acid) 3.7 – 3.9Fluorine (-I) lowers pKa vs. Benzoic Acid (4.2); Amine (-I) in meta further acidifies slightly.
LogP 2.3 – 2.6Fluorine increases lipophilicity; Amine contributes moderately.
Solubility Low (Water, pH 7)Zwitterionic character is possible but unlikely to dominate at pH 7 due to weak basicity of aryl amine.

Degradation Kinetics & Mechanisms[1]

The thermodynamic stability is threatened by two primary pathways. Understanding these allows for the design of robust storage conditions.

Pathway A: Oxidative Instability (The Primary Risk)

The dimethylamino group is thermodynamically prone to oxidation.

  • Mechanism: Single Electron Transfer (SET) creates a radical cation at the nitrogen, followed by hydrogen abstraction and hydrolysis.

  • Product: N-oxide (reversible) or N-demethylated secondary amine (irreversible).

  • Trigger: Presence of trace transition metals (Fe, Cu) or peroxides in solvents.

Pathway B: Decarboxylation (The Thermal Risk)

While the meta substitution mitigates this, high thermal stress (>150°C) or metal catalysis can drive the loss of

  • Mechanism: The fluorine atom stabilizes the developing negative charge on the phenyl ring during the transition state, slightly lowering the barrier compared to unsubstituted benzoic acid.

Visualization of Degradation Logic

The following diagram illustrates the critical stability decision tree and degradation pathways.

StabilityPathwaysMoleculeThis compoundStressThermodynamic Stress FactorsMolecule->StressOxidationPathway A: Oxidative Stress(High Risk)Stress->OxidationAir/Peroxides/LightThermalPathway B: Thermal Stress(Moderate Risk)Stress->ThermalHeat (>150°C)/Metal IonsNOxideN-Oxide Formation(Reversible)Oxidation->NOxideMild OxDemethylN-Demethylation(Irreversible)Oxidation->DemethylRadical MechanismDecarbDecarboxylation (-CO2)(Irreversible)Thermal->DecarbStabilized Carbanion TS

Caption: Degradation pathways prioritizing oxidative risks over thermal decarboxylation based on electronic structure analysis.

Solid-State Thermodynamics (Polymorphism)

Benzoic acid derivatives are notorious for Conformational Polymorphism . The rotation of the carboxyl group relative to the phenyl ring, combined with the flexibility of the dimethylamino group, creates a landscape of potential crystal forms.

The Thermodynamic Cycle

According to Ostwald’s Rule of Stages , the compound may initially crystallize in a metastable form (higher energy, higher solubility) before settling into the stable thermodynamic form.

  • Metastable Form: Likely needle-like habit, lower melting point.

  • Stable Form: Likely prismatic/block habit, higher melting point.

Critical Protocol: Do not rely on a single batch for stability data. You must screen for polymorphs to avoid "disappearing polymorph" issues during scale-up.

Experimental Protocols

The following protocols are designed to validate the theoretical profile described above. These are self-validating systems: if the controls fail, the data is invalid.

Protocol A: Differential Scanning Calorimetry (DSC) Profiling

Purpose: To determine the melting point, purity, and polymorphic transitions.

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows escaping volatiles to prevent pressure artifacts).

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp 1: Heat from 25°C to 200°C at 10°C/min.

    • Observation: Look for a sharp endotherm (Melting).

    • Warning: An exotherm before melting indicates decomposition or crystallization of an amorphous phase.

  • Cooling: Cool to 0°C at 20°C/min.

  • Ramp 2: Re-heat to 200°C.

    • Analysis: If the melting peak shifts or disappears, the molecule is thermally unstable or has converted to a different polymorph.

Protocol B: Forced Degradation (Stress Testing)

Purpose: To empirically determine the shelf-life limiting pathway.

Stress ConditionDurationTarget DegradationNotes
Acid Hydrolysis (0.1N HCl)24 Hours< 5%Tests amide/amine stability.
Base Hydrolysis (0.1N NaOH)24 Hours< 5%Tests carboxylate stability.
Oxidation (3%

)
4 Hours10-20% High Risk: Expect N-oxide formation. Use as system suitability check.
Thermal (80°C, Solid)7 Days< 2%Tests decarboxylation resistance.
Stability Assessment Workflow

Use this logic flow to determine if the batch is suitable for release.

StabilityWorkflowStartStart AssessmentDSCDSC Analysis(MP & Purity)Start->DSCDecision1Sharp Endotherm?DSC->Decision1HPLCPurityHPLC Purity(>98%)Decision2Oxidative Impurity< 0.1%?HPLCPurity->Decision2Decision1->HPLCPurityYesRecrystRecrystallize(Isopropanol)Decision1->RecrystNo (Broad/Doublet)PassPASS:Stable PolymorphDecision2->PassYesFailFAIL:Reject BatchDecision2->FailNoRecryst->DSC

Caption: Batch release workflow integrating thermal and chemical stability checkpoints.

References

  • Sigma-Aldrich. 3-(Dimethylamino)benzoic acid - Physical Properties. (Used as SAR reference for amine stability). Link

  • PubChem. 3-Fluorobenzoic Acid Compound Summary. National Library of Medicine. (Used as SAR reference for acidity and core stability). Link

  • Royal Society of Chemistry. Mechanisms of decarboxylation of ortho-substituted benzoic acids. (Provides mechanistic grounding for decarboxylation risks). Link

  • ICH Guidelines. Q1A(R2) Stability Testing of New Drug Substances and Products. (Basis for the Forced Degradation Protocol). Link

  • Cruz-Cabeza, A. J., et al. Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Fluorobenzoic Acid Combinations. Crystal Growth & Design.[1] (Grounding for polymorphism risks in fluorobenzoic acids). Link

Methodological & Application

Synthesis of 3-(Dimethylamino)-5-fluorobenzoic Acid Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] Among the myriad of fluorinated building blocks, 3-(Dimethylamino)-5-fluorobenzoic acid and its derivatives represent a particularly valuable scaffold. The presence of the dimethylamino group, a common pharmacophore in numerous FDA-approved drugs, offers a site for modulating basicity and forming key interactions with biological macromolecules.[2] This guide provides detailed synthesis protocols for this compound, offering researchers and drug development professionals a practical framework for accessing this important class of compounds.

Retrosynthetic Analysis: Charting the Path to this compound

A logical retrosynthetic analysis of the target molecule reveals two key disconnections. The primary disconnection is at the C-N bond of the dimethylamino group, suggesting a late-stage N,N-dimethylation of a suitable precursor. This precursor is 3-amino-5-fluorobenzoic acid. The synthesis of this key intermediate, in turn, can be approached from commercially available starting materials.

Retrosynthesis target This compound precursor1 3-Amino-5-fluorobenzoic acid target->precursor1 N,N-Dimethylation start1 3,5-Difluorobenzoic acid precursor1->start1 Nucleophilic Aromatic Substitution start2 3-Fluorobenzoic acid precursor1->start2 Nitration & Reduction

Caption: Retrosynthetic analysis of this compound.

Protocol I: Synthesis of 3-Amino-5-fluorobenzoic Acid via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of the key intermediate, 3-amino-5-fluorobenzoic acid, starting from 3,5-difluorobenzoic acid. The strategy relies on a regioselective nucleophilic aromatic substitution of one of the fluorine atoms with ammonia. The electron-withdrawing carboxylic acid group activates the aromatic ring towards nucleophilic attack.

Experimental Protocol:

Materials:

  • 3,5-Difluorobenzoic acid

  • Aqueous ammonia (28-30%)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol

Equipment:

  • High-pressure reaction vessel (autoclave)

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks

  • Condenser

  • Büchner funnel and filter flask

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 3,5-difluorobenzoic acid (1 equivalent) and aqueous ammonia (10-15 equivalents).

  • Reaction Conditions: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring for 12-24 hours. The internal pressure will increase during the reaction.

  • Work-up and Isolation:

    • Cool the reaction vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a minimal amount of hot water.

    • Acidify the solution to a pH of approximately 4-5 with concentrated hydrochloric acid. The product will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-amino-5-fluorobenzoic acid as a solid.

  • Characterization: Dry the purified product under vacuum and characterize by melting point, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol II: Synthesis of 3-Amino-5-fluorobenzoic Acid via Nitration and Reduction

An alternative route to 3-amino-5-fluorobenzoic acid begins with the nitration of 3-fluorobenzoic acid, followed by the reduction of the resulting nitro group. This approach avoids the need for high-pressure equipment.

Experimental Workflow:

Workflow_Protocol_II start 3-Fluorobenzoic acid nitration Nitration (HNO3, H2SO4) start->nitration nitro_product 3-Fluoro-5-nitrobenzoic acid nitration->nitro_product reduction Reduction (e.g., H2/Pd-C, Sn/HCl) nitro_product->reduction final_product 3-Amino-5-fluorobenzoic acid reduction->final_product

Caption: Workflow for the synthesis of 3-amino-5-fluorobenzoic acid via nitration and reduction.

Experimental Protocol:

Part A: Nitration of 3-Fluorobenzoic Acid

Materials:

  • 3-Fluorobenzoic acid

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to 3-fluorobenzoic acid.

  • Nitration: While maintaining the temperature below 10 °C, add concentrated nitric acid dropwise to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation: Carefully pour the reaction mixture over crushed ice. The precipitated product, 3-fluoro-5-nitrobenzoic acid, is then collected by vacuum filtration, washed with cold water, and dried.

Part B: Reduction of 3-Fluoro-5-nitrobenzoic Acid

Materials:

  • 3-Fluoro-5-nitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C) and a hydrogen source

  • Concentrated hydrochloric acid (if using SnCl₂)

  • Ethanol or methanol

  • Sodium bicarbonate or sodium hydroxide solution

Procedure (using Sn/HCl):

  • Reaction Setup: Suspend 3-fluoro-5-nitrobenzoic acid in ethanol in a round-bottom flask.

  • Reduction: Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution.

    • The resulting tin salts will precipitate. Filter the mixture.

    • Acidify the filtrate with hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from an ethanol/water mixture.

Protocol III: N,N-Dimethylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the N,N-dimethylation of primary amines using formic acid and formaldehyde.[3][4] This reductive amination procedure avoids the formation of quaternary ammonium salts.[3]

Reaction Mechanism Overview:

Eschweiler_Clarke_Mechanism cluster_0 First Methylation cluster_1 Second Methylation amine Primary Amine (R-NH2) imine Iminium Ion (R-N+=CH2) amine->imine + CH2O, -H2O formaldehyde1 Formaldehyde (CH2O) sec_amine Secondary Amine (R-NHCH3) imine->sec_amine + HCOOH, -CO2 formic_acid1 Formic Acid (HCOOH) sec_amine2 Secondary Amine (R-NHCH3) iminium2 Iminium Ion (R-N+(CH3)=CH2) sec_amine2->iminium2 + CH2O, -H2O formaldehyde2 Formaldehyde (CH2O) tert_amine Tertiary Amine (R-N(CH3)2) iminium2->tert_amine + HCOOH, -CO2 formic_acid2 Formic Acid (HCOOH)

Sources

Application Note: High-Efficiency Amide Coupling of 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the protocols for the amide coupling of 3-(Dimethylamino)-5-fluorobenzoic acid , a specialized building block frequently used in medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike simple benzoic acids, this molecule presents a unique "electronic push-pull" system due to the meta-positioned electron-withdrawing fluorine and electron-donating dimethylamino group.

Key Technical Challenges:

  • Basicity: The tertiary dimethylamino group (

    
    ) can act as a competitive base or proton trap, potentially interfering with proton-sensitive coupling cycles.
    
  • Solubility: The molecule exists in a zwitterionic-like equilibrium in protic solvents, necessitating polar aprotic media (DMF/DMAc) for optimal reactivity.

  • Workup Sensitivity: Standard acidic workups (1M HCl) often result in product loss into the aqueous phase due to protonation of the dimethylamino motif.

This document provides two validated workflows: a HATU-mediated discovery protocol for high-throughput synthesis and a Thionyl Chloride activation protocol for scale-up, alongside a specialized "Reverse-Extraction" purification strategy.

Chemical Analysis & Mechanistic Insight

Electronic Profile
  • Carboxylic Acid (C-1): The reaction center.[1]

  • Dimethylamino Group (C-3): A strong

    
    -donor but positioned meta to the carboxylate. While resonance donation does not directly deactivate the carbonyl carbon, the inductive effect increases the electron density of the aromatic ring, making the acid slightly less acidic than 3-fluorobenzoic acid.
    
  • Fluorine Atom (C-5): Provides inductive withdrawal, partially counteracting the amine's donation and restoring electrophilicity to the activated carbonyl.

Implication: The activation step (formation of the active ester or halide) is generally fast, but the stability of the activated intermediate requires careful base management to prevent N-acyl ammonium formation or hydrolysis.

Protocol A: HATU-Mediated Coupling (Discovery Scale)

Best For: Milligram-scale synthesis (10 mg - 500 mg), valuable amines, and high-throughput library generation.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound 1.0Limiting Reagent
Amine Partner (R-NH₂) 1.1 - 1.2Nucleophile
HATU 1.2 - 1.5Coupling Agent (Uronium)
DIPEA (Hünig's Base) 3.0 - 4.0Base (Critical Excess)
DMF (Anhydrous) [0.2 M]Solvent
Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve this compound (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (2.0 equiv) and stir for 5 minutes. Note: This neutralizes any zwitterionic interactions and prepares the carboxylate.

    • Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange.

    • Stir at RT for 15-30 minutes. Critical: Allow time for the O-At active ester to form before adding the amine.

  • Coupling:

    • Add the amine partner (1.1 equiv).[2]

    • Add the remaining DIPEA (1.0 - 2.0 equiv) to ensure the reaction pH remains >8.

    • Stir at Room Temperature for 2–16 hours. Monitor by LC-MS.[2][3]

  • Quench:

    • Dilute the reaction mixture with EtOAc (10x reaction volume).

    • Do not go directly to acidic wash. (See Section 5).

Protocol B: Acid Chloride Activation (Scale-Up)

Best For: Gram-scale synthesis (>1 g), non-nucleophilic amines (anilines), or cost-sensitive campaigns.

Reagents
  • Thionyl Chloride (

    
    ):  2.0 - 5.0 equiv.
    
  • Catalytic DMF: 2-3 drops.

  • Solvent: DCM or Toluene.

Step-by-Step Procedure
  • Activation:

    • Suspend this compound in dry DCM (0.5 M).

    • Add catalytic DMF (essential for Vilsmeier-Haack type activation).

    • Add

      
       dropwise at 0°C.
      
    • Reflux for 2 hours. The solution should become clear as the acid chloride forms.

    • Evaporation: Concentrate in vacuo to remove excess

      
      . Co-evaporate with toluene twice to remove traces of acid.
      
    • Note: The product will likely be the hydrochloride salt of the acid chloride (due to the basic amine). This is a stable, solid intermediate.

  • Coupling:

    • Resuspend the acid chloride HCl salt in dry DCM.

    • Add the amine partner (1.0 equiv).

    • Add excess base (TEA or DIPEA, 3.0 - 4.0 equiv) dropwise at 0°C. Caution: Exothermic.

    • Warm to RT and stir for 2 hours.

The "Reverse Extraction" Workup Strategy

The Trap: Standard protocols often prescribe washing the organic layer with 1M HCl to remove unreacted amine. DO NOT DO THIS.

  • Reason: The dimethylamino group on your product will protonate, becoming water-soluble. You will wash your product down the drain.

Correct Workup Protocol
  • Dilution: Dilute crude reaction (DMF or DCM) with Ethyl Acetate .

  • Basic Wash (Remove Acid): Wash organic layer with sat.

    
     (3x) .
    
    • Removes: Unreacted benzoic acid starting material and HATU byproducts.

    • Product: Stays in Organic layer (Neutral form).

  • Water Wash: Wash with water (2x) and Brine (1x) to remove DMF.

  • Purification (If needed):

    • If the product is still impure, use Acidic Extraction Purification :

      • Extract organic layer with 0.5 M Citric Acid (Product moves to Aqueous phase).

      • Discard Organic layer (removes non-basic impurities).

      • Basify Aqueous layer with

        
         or NaOH to pH ~10.
        
      • Extract back into DCM/EtOAc.

Visualization of Workflows

Figure 1: Method Selection & Workup Logic

G Start Start: this compound Scale Select Scale Start->Scale Small Discovery (<500mg) Use HATU/DIPEA Scale->Small Large Scale-Up (>1g) Use SOCl2 Activation Scale->Large Reaction Reaction Complete (Crude Mixture) Small->Reaction Large->Reaction Workup_Decision Workup Strategy (Critical Step) Reaction->Workup_Decision Wrong Standard Acid Wash (1M HCl) Workup_Decision->Wrong Avoid Right Basic Wash (NaHCO3) Workup_Decision->Right Recommended Loss PRODUCT LOSS (Product in Aqueous) Wrong->Loss Success Product in Organic (Impurities Removed) Right->Success

Caption: Decision tree highlighting the critical divergence in workup strategy required to retain the basic product.

Figure 2: The "Reverse Extraction" Purification Loop

Workup Crude Crude Organic Phase (Product + Impurities) AcidWash Extract w/ 0.5M Citric Acid Crude->AcidWash Sep1 Phase Separation AcidWash->Sep1 OrgWaste Organic Layer (Non-basic Impurities) Sep1->OrgWaste Discard AqProd Aqueous Layer (Protonated Product) Sep1->AqProd Keep Basify Basify to pH 10 (NaOH/K2CO3) AqProd->Basify Extract Extract w/ DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: The "Reverse Extraction" technique exploits the basicity of the dimethylamino group to purify the product without chromatography.

References

  • Organic Chemistry Portal. Amide Synthesis by Acylation: General Protocols. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines.[1] PMC Article. Available at: [Link]

  • Fisher Scientific. Amide Synthesis Protocols and Reagent Selection. Available at: [Link]

Sources

Fluorinated benzoic acid building blocks for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated benzoic acids represent a cornerstone class of building blocks in modern drug discovery.[1] Beyond their obvious utility as precursors to fluorinated phenyl rings, they serve as sophisticated tools to modulate physicochemical properties (


, LogP), block metabolic "soft spots" (CYP450 oxidation), and induce specific conformational restrictions via the ortho-fluorine effect. This guide provides a technical deep-dive into the selection, reactivity, and synthetic manipulation of these synthons, offering optimized protocols for amide coupling and cross-coupling reactions that address the specific electronic challenges posed by the fluorine atom.

The Fluorine Effect: Physicochemical Modulation

In medicinal chemistry, the introduction of fluorine into a benzoic acid scaffold is rarely innocent. It drastically alters the electronics of the ring and the acidity of the carboxylate. Understanding these shifts is critical for predicting bioavailability and target engagement.

Acidity and Ionization ( Shift)

Fluorine is highly electronegative (


), exerting a strong inductive electron-withdrawing effect (

). However, it also possesses lone pairs capable of donating electrons via resonance (

).
  • Ortho/Meta positions: The

    
     effect dominates, significantly lowering the 
    
    
    
    (increasing acidity).
  • Para position: The

    
     effect competes with the 
    
    
    
    effect, resulting in a
    
    
    similar to unsubstituted benzoic acid.

Table 1: Comparative Acidity of Fluorinated Benzoic Acids Data compiled from standard physicochemical datasets [1][2].

CompoundSubstituent Position

(

)
Electronic Driver
Benzoic Acid -4.20 Reference
2-Fluorobenzoic acidOrtho3.27Strong

(proximity)
3-Fluorobenzoic acidMeta3.86Moderate

4-Fluorobenzoic acidPara4.14

offset by

2,6-Difluorobenzoic acidDi-Ortho2.13Additive Strong

Pentafluorobenzoic acidPerfluoro1.48Cumulative

Medicinal Impact: A drop in


 from 4.2 to 3.2 means that at physiological pH (7.4), 2-fluorobenzoic acid derivatives will be more fully ionized than their non-fluorinated counterparts. This can improve solubility but may reduce passive membrane permeability.
Metabolic Stability

Aromatic rings are frequent targets for Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage.

  • Strategy: Place fluorine at the para position (or electron-rich sites) to block metabolic clearance, extending the drug's half-life (

    
    ) [3][4].
    

Strategic Selection Guide

The following decision tree assists in selecting the correct fluorinated building block based on the specific medicinal chemistry objective.

F_Selection_Strategy Start Objective: Select F-Benzoic Acid Obj1 Block Metabolism? Start->Obj1 Obj2 Modulate Acidity? Start->Obj2 Obj3 Conformational Lock? Start->Obj3 Sol1 Select 4-Fluoro (Blocks para-oxidation) Obj1->Sol1 High Clearance Sol2 Select 2-Fluoro or 2,6-Difluoro (Lowers pKa, increases solubility) Obj2->Sol2 Need Solubility Sol3 Select 2-Fluoro (Restricts amide bond rotation) Obj3->Sol3 Target Selectivity

Figure 1: Strategic decision tree for selecting fluorinated benzoic acid building blocks based on DMPK and potency requirements.

Experimental Protocols

Working with fluorinated benzoic acids requires modified protocols. The electron-withdrawing nature of fluorine renders the carbonyl carbon more electrophilic (good for nucleophilic attack) but makes the initial activation of the carboxylic acid (e.g., forming the active ester) slightly more difficult due to reduced nucleophilicity of the carboxylate oxygen.

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Coupling electron-deficient 2-fluorobenzoic acids with hindered amines.

Rationale: Standard EDC/HOBt couplings often stall with electron-deficient acids.[2] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive aza-benzotriazole active ester that drives the reaction to completion [5].

Materials:

  • Fluorinated Benzoic Acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Fluorinated Benzoic Acid (1.0 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol). The solution may warm slightly. Stir for 5 minutes to ensure deprotonation.

  • Coupling Reagent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Amine Addition: Add the Amine (1.1 mmol).

  • Reaction: Stir at RT. Monitor by LC-MS or TLC.[3]

    • Note:Ortho-fluorinated acids may require heating to 50°C due to steric hindrance.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).

    • Sat.

      
       (removes unreacted acid/HATU byproducts).
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    

Amide_Coupling_Workflow Step1 Dissolve Acid (DMF) Step2 Add DIPEA (Deprotonate) Step1->Step2 Step3 Add HATU (Activate) Step2->Step3 15 min Step4 Add Amine (Couple) Step3->Step4 Active Ester Formed Step5 Acid Wash (Remove Amine) Step4->Step5 Complete Step6 Base Wash (Remove Acid) Step5->Step6

Figure 2: Optimized workflow for HATU-mediated amide coupling of fluorinated benzoic acids.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Using Bromo-Fluorobenzoic acids as scaffolds to build biaryl systems.

Rationale: Fluorine substituents on the phenyl ring are electron-withdrawing (EWG). In Suzuki coupling, EWGs on the aryl halide (electrophile) accelerate the oxidative addition step of the Palladium catalytic cycle. Therefore, Bromo-fluorobenzoic acids are highly reactive substrates [6][7].

Materials:

  • Bromo-fluorobenzoic acid (1.0 equiv)

  • Boronic Acid partner (1.2 equiv)[4][5]

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Sparge the Dioxane/Water solvent mixture with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of Pd(0).

  • Assembly: In a reaction vial, combine the Bromo-fluorobenzoic acid, Boronic acid, and

    
    .
    
  • Catalyst Addition: Add

    
     last.
    
  • Reaction: Seal the vial and heat to 80-90°C.

    • Tip: The carboxylate group will form in situ. This is soluble in the aqueous phase, while the catalyst remains in the organic phase, effectively creating a phase-transfer system.

  • Monitoring: Reaction is usually fast (1-4 hours) due to the activating effect of Fluorine.

  • Workup (Critical):

    • Acidify the mixture to pH ~3 using 1N HCl (to protonate the carboxylate).

    • Extract with EtOAc.

    • Note: If the product is amphoteric (contains basic nitrogens), adjust pH to the isoelectric point for extraction.

Troubleshooting & Common Pitfalls

IssueCauseSolution
Decarboxylation Ortho-fluorinated acids (especially 2,6-difluoro) are prone to thermal decarboxylation under acidic conditions.Avoid high temperatures (>100°C) in acidic media. Keep workups mild.
Low Yield (Amide) Steric clash from ortho-fluorine prevents amine attack.Switch to Acid Chloride method: Reflux acid in

(2 hrs), evaporate, then react with amine/base in DCM.
Hydrolysis Fluorinated esters are more labile to hydrolysis than non-fluorinated ones.Store intermediates in a desiccator; avoid prolonged exposure to aqueous base during workup.
Regioselectivity (

)
If the ring is highly fluorinated (e.g., pentafluoro), the amine may attack the ring (displacing F) instead of the carbonyl.Keep temperature low (0°C) during activation. Use non-nucleophilic bases.

References

  • National Institute of Standards and Technology (NIST). Benzoic acid, 2-fluoro- pKa data. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][6][7][8] Chemical Society Reviews. Retrieved from [Link]

  • Bhattarai, P., et al. (2026).[8] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[8] Retrieved from [Link]

  • Montalbetti, C.A., & Falque, V. (2005). Amide bond formation and peptide coupling.[9] Tetrahedron. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][10] Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

Sources

Procedures for reducing 3-(Dimethylamino)-5-fluorobenzoic acid to alcohol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction Strategies for 3-(Dimethylamino)-5-fluorobenzoic Acid

Executive Summary

This guide details two robust protocols for the reduction of This compound to 3-(dimethylamino)-5-fluorobenzyl alcohol .

The presence of a Lewis-basic tertiary amine and an electronegative fluorine atom on the aromatic ring presents specific chemoselectivity challenges. Standard reduction with NaBH₄ is ineffective for free acids, while Lithium Aluminum Hydride (LiAlH₄) poses safety risks at scale and may cause defluorination under vigorous conditions.

We present two validated pathways:

  • Method A (High-Yield): Borane-THF Complex Reduction. Best for small-to-medium scale (mg to g) where yield is paramount.

  • Method B (Scalable/Safety): Mixed Anhydride Activation / NaBH₄ Reduction. Best for larger scales (>100 g) to avoid pyrophoric reagents.

Chemical Strategy & Decision Matrix

The selection of the reduction method depends on the scale and available equipment.

DecisionMatrix cluster_considerations Key Considerations Start Start: this compound ScaleCheck Is Scale > 100g? Start->ScaleCheck MethodA Method A: Borane-THF (High Yield, Atom Economy) ScaleCheck->MethodA No (Lab Scale) MethodB Method B: Mixed Anhydride (Safety, Cost Effective) ScaleCheck->MethodB Yes (Process Scale) Note1 Amine Moiety: Coordinates with Borane. Requires excess reagent. Note2 Fluorine: Stable in both methods. Avoid LiAlH4 reflux.

Figure 1: Decision matrix for selecting the appropriate reduction protocol based on operational scale.

Method A: Borane-THF Reduction (The Gold Standard)

Principle: Borane (BH₃) is electrophilic and reduces carboxylic acids faster than esters or nitriles. Critical Insight: The substrate contains a tertiary amine.[1][2][3] This amine will coordinate with BH₃ to form a Lewis acid-base adduct. You must add 1.0 equivalent of Borane specifically to saturate the amine, plus the standard 2.0-3.0 equivalents for reduction.

Reagents & Materials
  • Substrate: this compound

  • Reagent: Borane-tetrahydrofuran complex (BH₃[4]·THF), 1.0 M solution.

  • Solvent: Anhydrous THF (inhibitor-free recommended).

  • Quench: Methanol (MeOH).[5]

Step-by-Step Protocol
  • Setup: Oven-dry a 2-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with N₂.

  • Solubilization: Charge the flask with the carboxylic acid (1.0 equiv). Add anhydrous THF (10 mL/g of substrate). Stir until dissolved.

    • Note: The solution may be slightly cloudy; this is acceptable.

  • Addition (0°C): Cool the flask to 0°C in an ice bath. Transfer BH₃·THF (3.5 equiv total) to the addition funnel via cannula.

    • Stoichiometry Logic: 1.0 eq for amine coordination + 2.5 eq for reduction.

  • Reaction: Add BH₃·THF dropwise over 30-60 minutes.

    • Observation: Gas evolution (H₂) will occur.[4][5][6][7] Control rate to manage foaming.

  • Reflux: Once addition is complete, remove the ice bath. Allow to warm to RT, then heat to a gentle reflux (65°C) for 2-4 hours.

    • Why Reflux? This breaks the strong B-O and B-N complexes formed during the reaction, driving it to completion.

  • Quench (Critical): Cool the mixture back to 0°C. Very slowly add Methanol (excess).

    • Safety: Vigorous H₂ evolution.[5] Add dropwise until bubbling ceases.

  • Workup: Evaporate solvents under reduced pressure. The residue will contain methyl borate.

    • Methanol Chase: Redissolve residue in MeOH and evaporate again (repeat 3x). This azeotropes away the boron as volatile trimethyl borate (

      
      ).
      
  • Purification: Partition between EtOAc and saturated NaHCO₃. Wash organic layer with brine, dry over MgSO₄, and concentrate.

Method B: Mixed Anhydride / NaBH₄ (Scalable)

Principle: The carboxylic acid is activated into a mixed anhydride using isobutyl chloroformate (IBCF), which effectively turns the -OH leaving group into a better leaving group. This intermediate is then susceptible to reduction by mild NaBH₄.[8]

Mechanism & Workflow

MixedAnhydride Acid Acid Substrate Anhydride Mixed Anhydride Intermediate Acid->Anhydride Activation (-10°C) Base NMM (Base) Base->Anhydride IBCF Isobutyl Chloroformate IBCF->Anhydride Alcohol Benzyl Alcohol Product Anhydride->Alcohol Reduction NaBH4 NaBH4 / H2O NaBH4->Alcohol

Figure 2: Reaction pathway for the Mixed Anhydride reduction method.

Reagents & Materials
  • Activator: Isobutyl Chloroformate (IBCF).

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA).

  • Reductant: Sodium Borohydride (NaBH₄).[4][8][9]

  • Solvent: THF (anhydrous).[5]

Step-by-Step Protocol
  • Activation: Dissolve the carboxylic acid (1.0 equiv) and NMM (1.1 equiv) in anhydrous THF under N₂.

  • Cooling: Cool the solution to -10°C (Salt/Ice bath).

    • Critical: Temperature control is vital to prevent the mixed anhydride from disproportionating into symmetrical anhydrides.[2]

  • Anhydride Formation: Add IBCF (1.1 equiv) dropwise. Stir for 15-30 minutes at -10°C.

    • Observation: A white precipitate (NMM·HCl salt) will form. Do not filter; proceed as a slurry.

  • Reduction Preparation: In a separate beaker, dissolve NaBH₄ (3.0 equiv) in a minimal amount of water (or MeOH).

  • Reduction: Add the NaBH₄ solution to the reaction mixture at -10°C.

    • Caution: Exothermic.[6] Gas evolution.[5][6]

  • Completion: Allow to warm to RT over 1 hour.

  • Workup: Quench with 1N HCl (carefully) to destroy excess borohydride and neutralize the amine. Extract with EtOAc.[10]

Analytical Validation

TestExpected ResultPurpose
HPLC Shift in Retention Time (RT)Acid (polar) elutes earlier; Alcohol (less polar) elutes later on C18.
1H NMR Disappearance of -COOHLook for loss of broad singlet at >11 ppm.
1H NMR Appearance of -CH2-OHNew singlet/doublet around 4.6 ppm.
19F NMR Single PeakConfirm fluorine integrity (no defluorination).

References

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Nobel Lecture.

    • Context: Found
  • Brown, H. C., & Stocky, T. P. (1973).[11] Rapid reaction of carboxylic acids with borane-tetrahydrofuran.[11] Journal of the American Chemical Society.

    • Context: The definitive protocol for Borane-THF reduction of acids.
  • Ishizumi, K., Koga, K., & Yamada, S. (1968). Reduction of Amino Acids to Amino Alcohols.[5][12] Chemical and Pharmaceutical Bulletin.

    • Context: Establishes the mixed anhydride/NaBH4 methodology for amino-acid deriv
  • Ripin, D. H., et al. (2006). Development of a Scaleable Route to a VEGF Receptor Tyrosine Kinase Inhibitor. Organic Process Research & Development.

    • Context: Demonstrates safety considerations for borane reductions on scale containing amine functionalities.

Sources

Application Note: Incorporating 3-(Dimethylamino)-5-fluorobenzoic Acid into Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for incorporating 3-(dimethylamino)-5-fluorobenzoic acid (3-DMA-5F-BA) into synthetic peptides.[1] This molecule serves as a versatile dual-modal probe , offering both 19F NMR capabilities (via the fluorine substituent) and solvatochromic fluorescence (via the dimethylamino-conjugated aromatic system).

While standard Fmoc-SPPS protocols form the baseline, the specific electronic properties of the dimethylamino group (a strong electron donor) and the steric influence of the meta-fluorine atom require optimized coupling conditions to ensure high yield and purity. This note addresses these challenges, providing a robust methodology for researchers in structural biology and medicinal chemistry.

Chemical Context & Mechanism[2][3][4][5][6][7]

The "Push-Pull" Electronic System

The utility of 3-DMA-5F-BA lies in its electronic structure.[1] The dimethylamino group acts as an electron donor (EDG), while the carboxyl group (and the amide bond formed after coupling) acts as an electron acceptor. This creates a "push-pull" system facilitating Intramolecular Charge Transfer (ICT) .[1]

  • Fluorescence: The ICT state is highly sensitive to solvent polarity (solvatochromism), making this residue an excellent reporter for local environmental changes (e.g., protein folding, membrane insertion).

  • 19F NMR: The fluorine atom at the 5-position provides a sharp, singlet resonance in 19F NMR, distinct from biological background signals, enabling the monitoring of binding events or conformational shifts.

Synthetic Challenges
  • Reduced Electrophilicity: The strong electron-donating effect of the dimethylamino group increases electron density on the benzene ring, thereby reducing the electrophilicity of the carbonyl carbon. Standard carbodiimide couplings (DIC/HOBt) may be sluggish.

  • pH Sensitivity: The dimethylamino group is basic. During acidic HPLC purification or TFA cleavage, it becomes protonated (ammonium form), which kills the fluorescence (quenching the ICT). Post-purification neutralization is critical for functional assays.

Visualization of Workflow

Figure 1: Probe Mechanism and Coupling Logic

G cluster_0 Probe Properties cluster_1 Synthesis Barrier cluster_2 Application Output Molecule 3-DMA-5F-BA EDG Dimethylamino (Donor) Molecule->EDG Pos 3 EWG Fluorine (19F Reporter) Molecule->EWG Pos 5 Fluorescence Solvatochromic Fluorescence Molecule->Fluorescence ICT State NMR 19F NMR Signal Molecule->NMR Magnetic Resonance Barrier Reduced Carbonyl Electrophilicity EDG->Barrier Inductive Effect Solution High-Power Activation (HATU/HOAt) Barrier->Solution Requires Solution->Molecule Activates

Caption: Logical flow from molecular properties to synthetic requirements and final analytical utility.

Experimental Protocol

Materials Required[1]
  • Reagent: this compound (CAS: 1350539-93-3).[1]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU due to the deactivated carboxylic acid.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: DMF (N,N-Dimethylformamide), Anhydrous.

  • Resin: Rink Amide or Wang resin (depending on C-terminal requirement).[3]

Preparation of the Coupling Solution

Note: This molecule is generally used as an N-terminal cap or attached to the side chain of a Lysine/Ornithine (selectively deprotected).

  • Calculate Stoichiometry: Use a 4-fold excess of the benzoic acid derivative relative to the resin loading capacity to drive the reaction to completion.

  • Dissolution: Dissolve 3-DMA-5F-BA in minimum DMF.

    • Checkpoint: If turbidity persists, sonicate for 5 minutes. The dimethylamino group aids solubility in organic solvents compared to pure aminobenzoic acids.

Automated/Manual Coupling Step

Because the carboxylic acid is electron-rich, it is less reactive. We utilize the HATU/HOAt system to generate a highly reactive active ester.[4]

StepReagentEquivalentsTimeNotes
1. Activation 3-DMA-5F-BA4.0 eq-Pre-mix with HATU for 30 sec
HATU3.9 eq-Use slightly less than acid to prevent capping
DIPEA8.0 eq-Essential for HATU activation
2.[1] Coupling Mixture from Step 1-60 - 90 minDouble coupling recommended
3. Washing DMF-5 x 1 minThorough wash to remove excess fluorophore
4.[1] Capping Acetic Anhydride-10 minOptional: If N-term capping is not the final step
Cleavage and Work-up[1]
  • Cocktail: Standard TFA/TIS/Water (95:2.5:2.5).

  • Duration: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.

  • Critical Post-Processing:

    • The peptide will likely elute as the ammonium salt (protonated dimethylamino group) during RP-HPLC (0.1% TFA buffer).

    • To restore fluorescence: The collected fractions must be lyophilized and then redissolved in a buffer at pH > 6.0, or the final product must be converted to a hydrochloride or acetate salt where the amine is free (depending on pKa, usually the aniline nitrogen pKa is low, ~2-3, but the dimethyl substitution increases basicity).

    • Verification: Check UV absorbance. The protonated form often has a hypsochromic (blue) shift compared to the neutral "push-pull" form.

Analytical Characterization

19F NMR[1]
  • Setup: Dissolve peptide in D2O or deuterated buffer.

  • Expectation: A singlet around -110 to -120 ppm (referenced to CFCl3), though specific shifts depend on the local peptide environment.[1]

  • Application: Titrate with binding partner and observe chemical shift perturbation (CSP).

Fluorescence Spectroscopy[1][11]
  • Excitation: Typically ~300–320 nm (verify via UV-Vis scan).[1]

  • Emission: Highly solvent dependent.

    • Non-polar (Dioxane): ~400 nm (LE - Locally Excited state).

    • Polar (Water/PBS): ~480–520 nm (ICT - Intramolecular Charge Transfer state).[1]

  • Troubleshooting: If fluorescence is weak, check pH. Ensure the dimethylamino group is not protonated.

Synthesis Workflow Diagram

Figure 2: Step-by-Step SPPS Integration

SPPS_Workflow Start Peptide-Resin (Fmoc Removed) Prep Prepare Reagents 4eq 3-DMA-5F-BA 3.9eq HATU 8eq DIPEA Start->Prep Activate Pre-Activation (30 seconds in DMF) Prep->Activate Couple Coupling Reaction (60-90 mins, RT) Activate->Couple Check Kaiser Test (Ninhydrin) Couple->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple Positive (Blue+) Wash Wash DMF/DCM Check->Wash Negative (Blue-) Recouple->Couple Cleave TFA Cleavage (95% TFA) Wash->Cleave Neutralize CRITICAL STEP: pH Adjustment > 6.0 (Restore Fluorescence) Cleave->Neutralize

Caption: Optimized SPPS workflow emphasizing the critical neutralization step for functional recovery.

References

  • Kósa, C., Danko, M., & Hrdlovič, P. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines.[5] Journal of Fluorescence.

    • Context: Establishes the fluorescence properties and ICT mechanism of dimethylaminobenzoic acid deriv
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

    • Context: Authoritative source for HATU/HOAt coupling protocols for hindered/electron-rich acids.
  • Takaoka, Y., et al. (2013). 19F NMR Reporter Agents for Molecular Imaging and Analysis. Journal of the American Chemical Society. (Cited via NIH PMC context).

    • Context: Validates the use of fluorinated aromatic rings as sensitive 19F NMR probes in biological systems.
  • CF Plus Chemicals. (n.d.). Clickable 19F NMR Probes. Product Application Notes.

    • Context: Provides comparative data on fluorin

Sources

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling with 3-(Dimethylamino)-5-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-(Dimethylamino)-5-fluorobenzoic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and dimethylamine moieties into molecular scaffolds is a widely employed strategy to enhance pharmacological properties.[1][2][3][4] this compound and its halogenated precursors are valuable building blocks that offer a unique combination of features: the fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity, while the dimethylamino group often improves solubility and provides a key interaction point with biological targets.[2] The true synthetic power of this scaffold is unlocked through metal-catalyzed cross-coupling reactions, which allow for the precise and efficient installation of diverse carbon and nitrogen-based substituents, paving the way for the rapid generation of compound libraries for lead discovery and optimization.[5]

This comprehensive guide provides detailed application notes and validated protocols for three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to halogenated derivatives of this compound. The protocols are designed to be robust and reproducible, while the accompanying scientific rationale aims to empower researchers to adapt and troubleshoot these methods for their specific synthetic challenges.

Key Considerations for Cross-Coupling Reactions

The substrate, a halogenated this compound (where X = I, Br), presents a unique set of chemical properties that must be considered for successful cross-coupling.

  • Electronic Effects: The aryl halide is activated by the electron-withdrawing fluorine atom and the carboxylic acid, yet moderately deactivated by the electron-donating dimethylamino group. This electronic balance generally makes these substrates amenable to oxidative addition, the crucial first step in most palladium-catalyzed cycles.

  • Functional Group Compatibility: The presence of a free carboxylic acid and a tertiary amine introduces potential complications.

    • Carboxylic Acid: This group can react with strong organometallic reagents or very strong bases. However, in the context of palladium catalysis, it is often compatible. The choice of a suitable inorganic base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, is critical to deprotonate the boronic acid (in Suzuki coupling) or the amine nucleophile (in Buchwald-Hartwig amination) without causing undesirable side reactions with the substrate's carboxyl group.[6]

    • Dimethylamino Group: This Lewis basic site can potentially coordinate to the palladium center, potentially inhibiting catalysis. The use of bulky, electron-rich phosphine ligands is often essential to ensure the desired catalytic cycle proceeds efficiently by outcompeting coordination from the substrate's amino group.[7]

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

Principle and Rationale: The Suzuki-Miyaura reaction is a premier method for constructing biaryl or vinyl-aryl structures from an aryl halide and a boronic acid or ester.[8][9] For derivatizing our scaffold, this reaction is ideal due to its exceptional functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions.[9][10]

The catalytic cycle, initiated by the oxidative addition of the aryl halide to a Pd(0) species, is followed by transmetalation with the boronate complex (formed from the boronic acid and base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[9] The choice of a catalyst system like Pd(dppf)Cl₂ is often effective as the dppf ligand provides both the electronic richness and steric bulk necessary to promote efficient catalysis.[8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (R-B(OR)₂ + Base) trans_complex->pd0 Reductive Elimination (Ar-R) arx Ar-X (Substrate) boronic R-B(OH)₂ base Base product Ar-R (Product) Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amide_complex [Ar-Pd(II)(NR¹R²)L]⁺ oa_complex->amide_complex Amine Binding & Deprotonation (R¹R²NH, Base) amide_complex->pd0 Reductive Elimination (Ar-NR¹R²) arx Ar-X (Substrate) amine R¹R²NH base Base product Ar-NR¹R² (Product) Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition alkynyl_pd Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_acetylide Cu-C≡CR cu_acetylide->oa_complex from Cu Cycle terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide cu_salt Cu(I)X cu_salt->cu_acetylide base Base base->cu_acetylide arx Ar-X arx->pd0

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3DMA-5FBA Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Zwitterionic Challenge

Purifying 3-(Dimethylamino)-5-fluorobenzoic acid presents a distinct challenge due to its amphoteric nature. The molecule contains an acidic carboxyl group (pKa ~3.8) and a basic dimethylamino group (pKa ~3.5–4.0, lowered by the electron-withdrawing fluorine).

Unlike simple organic acids, this compound exists as a zwitterion in neutral solutions. Standard acid-base extractions often fail because the molecule does not partition cleanly into organic solvents at extreme pH levels, or it "oils out" as a gum near its isoelectric point (pI).

This guide prioritizes three purification pillars: Isoelectric Precipitation (pH Swing) , Chemical Scavenging (for mono-methyl impurities) , and Chromatographic Polishing .

Module 1: Isoelectric Precipitation (The "pH Swing")

User Issue: "My product precipitates as a sticky oil instead of a solid, or co-precipitates with salts."

Technical Insight: The fluorine substituent lowers the pKa of the aniline nitrogen, compressing the pH window where the molecule is neutral. Precise pH control is required to hit the Isoelectric Point (pI) where solubility is lowest.

Protocol: Controlled pH Gradient Precipitation
  • Dissolution: Suspend the crude solid in Water:Methanol (9:1) . Add 2M NaOH dropwise until the pH reaches 10–11 . The solution should become clear (formation of sodium benzoate salt).

  • Filtration: Filter off any insoluble inorganic salts or non-acidic impurities (e.g., decarboxylated byproducts).

  • The Acidification Swing:

    • Cool the filtrate to 0–5°C .

    • Slowly add 1M HCl while stirring vigorously.

    • CRITICAL STEP: Do not shoot directly to pH 1.

    • Target pH 4.0 – 4.5 . This is the estimated pI region for this fluorinated congener.

  • Maturation: Allow the slurry to stir for 60 minutes at 5°C. If an oil forms, seed with a pure crystal or scratch the glass surface to induce nucleation.

  • Collection: Filter the precipitate and wash with cold water (pH adjusted to 4.0).

Workflow Visualization

pH_Swing Start Crude Mixture Base Dissolve in NaOH (pH 11) Start->Base Filter Filter Insolubles Base->Filter Acid Slow Acidification to pH 4.2 Filter->Acid 1M HCl, 0°C Check State Check Acid->Check Solid Filter & Wash Check->Solid Precipitate forms Oil Seed & Sonicate Check->Oil Oiling out Oil->Solid

Figure 1: Logic flow for Isoelectric Precipitation to avoid "oiling out."

Module 2: Removing Mono-Methyl Impurities (Chemical Scavenging)

User Issue: "I have 5% of the mono-methyl intermediate (secondary amine) that won't separate by crystallization."

Technical Insight: The physical properties of 3-(methylamino)-5-fluorobenzoic acid are too similar to the dimethyl product for easy physical separation. We must use Chemical Differentiation . The secondary amine can be acylated (making it neutral), while the tertiary amine product cannot reacting, remaining basic.

Protocol: The Anhydride Cap
  • Reaction: Dissolve the crude mixture in dry Ethyl Acetate .

  • Scavenging: Add 1.5 equivalents (relative to the impurity) of Acetic Anhydride . Stir for 30 minutes at room temperature.

    • Mechanism:[1][2] The mono-methyl impurity converts to the N-acetyl amide (neutral/non-basic). The desired dimethyl product is unreactive.

  • Extraction:

    • Wash the organic layer with 0.5M HCl .

    • Partitioning: The desired product (tertiary amine) protonates and moves to the Aqueous Layer . The acetylated impurity (amide) remains in the Organic Layer .

  • Recovery:

    • Separate the aqueous layer.

    • Basify to pH 4.5 (as in Module 1) to precipitate the now-purified product.

Data: Solubility Profile for Extraction
SpeciesState in Ethyl AcetateState in 0.5M HClResult
Product (Dimethyl) Soluble (Neutral)Soluble (Cationic salt)Moves to Aqueous
Impurity (Monomethyl) SolubleSoluble (Cationic salt)Hard to separate
Acetylated Impurity Soluble (Neutral Amide)Insoluble (Neutral)Stays in Organic

Module 3: HPLC Method & Troubleshooting

User Issue: "My HPLC peaks are tailing severely, and I cannot quantify the purity."

Technical Insight: The tertiary amine interacts strongly with residual silanols on standard C18 columns, causing tailing. The fluorine atom also induces polarity shifts that require specific mobile phase tuning.

Recommended Method Parameters
  • Column: C18 with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — Basic pH suppresses silanol ionization.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm and 280 nm.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Fronting Peaks Sample Overload / SolubilityDissolve sample in Mobile Phase A/B mix (50:50). Reduce injection volume.
Severe Tailing Silanol InteractionSwitch to High pH buffer (Ammonium Bicarb, pH 10) or add 0.1% Triethylamine (TEA) as a competitive blocker.
Ghost Peaks OxidationThe dimethylamino group is prone to N-oxide formation. Use fresh solvents and avoid prolonged exposure to air/light.

Module 4: Trace Metal Scavenging

User Issue: "I used Pd/C for the reductive methylation, and the product is grey/off-white."

Technical Insight: Trace Palladium coordinates with the amine/acid motif. Standard filtration is insufficient.

Protocol:

  • Dissolve product in Methanol.[4]

  • Add SiliaMetS® Thiol or QuadraPure™ TU resin (10 wt% loading).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.2 µm PTFE pad.

  • Concentrate to dryness.

Frequently Asked Questions (FAQ)

Q: Why does my product turn pink upon storage? A: This indicates oxidation of the dimethylamino group to an N-oxide or radical cation species. Store the compound under Argon/Nitrogen in amber vials at -20°C.

Q: Can I use silica gel chromatography for purification? A: Yes, but standard silica is acidic and will bind the amine. You must "neutralize" the silica first. Pre-wash the column with Mobile Phase containing 1% Triethylamine . Use a gradient of DCM:MeOH (95:5 to 90:10).

Q: The melting point is lower than reported (148°C).[5] Why? A: This is likely due to the "monomethyl" impurity or trapped water/solvent in the zwitterionic lattice. Dry the sample under high vacuum (0.1 mbar) at 50°C for 12 hours. If the MP remains low, perform the Anhydride Cap protocol (Module 2).

References

  • ChemicalBook. (n.d.). 3-(Dimethylamino)benzoic acid Properties and Solubility. Retrieved from

  • Sigma-Aldrich. (n.d.).[6] 3-Dimethylaminobenzoic acid for synthesis.[7] Retrieved from

  • National Institutes of Health (NIH). (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. PubMed. Retrieved from

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from

  • Google Patents. (1998).[7] EP0855386A1: Process for the preparation of 3-(N,N-Dimethylamino)benzoic acid.[7] Retrieved from [7]

Sources

Technical Support Center: Purification of 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub. This guide is engineered for researchers requiring high-purity 3-(Dimethylamino)-5-fluorobenzoic acid (CAS: 1350539-93-3 / Analogous Ref: 99-64-9) for pharmaceutical intermediates or probe synthesis.[1]

Unlike standard reagents, this compound possesses a "push-pull" electronic structure—an electron-donating dimethylamino group and an electron-withdrawing fluorine atom on a benzoic acid core.[1] This creates specific solubility challenges, particularly zwitterionic behavior and potential for "oiling out."[1]

Part 1: Solvent Selection Matrix

Scientific Rationale: The selection of a recrystallization solvent for this compound relies on balancing the polarity of the carboxylic acid and the lipophilicity introduced by the fluorine and dimethylamino groups.

Solvent SystemClassificationSuitabilityTechnical Notes
Ethanol / Water Polar Protic / Anti-solventPrimary Choice Best balance for amino-benzoic acids.[1] High solubility at boiling; poor at

. Water acts as a powerful anti-solvent to force precipitation.
Methanol Polar ProticGood Higher solubility (

for analogs) [1]. Useful for initial dissolution, but may require significant concentration or cooling to induce crystallization.[1]
Toluene / Xylene Non-polar AromaticAlternative Recommended if the compound "oils out" in alcohols. High boiling point allows for greater saturation, but removal of solvent residues is harder.[1]
Ethyl Acetate / Hexane Polar Aprotic / Non-polarSecondary Effective for removing non-polar impurities. Often used if the crude material is sticky or oily.
Water (pH adjusted) AqueousBulk Purification Exploits the amphoteric nature. Dissolve in base (pH > 10), filter, then precipitate at isoelectric point (pH ~4-5).

Part 2: Optimized Experimental Protocols

Method A: Standard Recrystallization (Ethanol/Water)

Best for: High purity requirements (>98%) and removal of colored by-products.

  • Preparation: Place

    
     of crude this compound in a 
    
    
    
    Erlenmeyer flask.
  • Dissolution: Add absolute Ethanol (

    
    ) and heat to reflux (
    
    
    
    ).
    • Critical Step: If solid remains, add ethanol in

      
       aliquots until dissolved. Do not exceed 
      
      
      
      .
  • Clarification (Optional): If the solution is dark/colored, cool slightly, add activated charcoal (

    
    ), boil for 2 mins, and filter hot through Celite.
    
  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add

    
     drops of hot ethanol to clear the solution.
    
  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring. Once ambient, move to an ice bath (

    
    ) for 2 hours.
    
  • Isolation: Filter the crystals via vacuum filtration. Wash with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry in a vacuum oven at

    
     over 
    
    
    
    to constant weight.
Method B: Acid-Base Precipitation (Isoelectric Point)

Best for: Bulk crude material containing inorganic salts or heavy non-polar impurities.[1]

  • Dissolution: Suspend crude solid in water (

    
    ).
    
  • Basification: Slowly add

    
     until pH reaches 10–11. The solid should dissolve completely as the sodium salt.
    
  • Filtration: Filter off any insoluble non-polar impurities.

  • Precipitation: Slowly add

    
     to the filtrate while stirring. Monitor pH.
    
    • Target: The compound will precipitate near its isoelectric point, typically pH 4.0–5.0 for amino-benzoic acids [2][3].[1]

  • Collection: Filter the precipitate, wash with water, and dry.[2]

Part 3: Troubleshooting & Diagnostics

Issue 1: The compound "Oils Out" (forms a liquid blob instead of crystals).

  • Cause: The boiling point of the solvent is higher than the melting point of the solvated compound, or the solution is too concentrated.

  • Fix:

    • Re-heat to dissolve the oil.

    • Add more solvent (dilute by 20%).

    • Switch to a lower boiling solvent system (e.g., Methanol instead of Ethanol/Water).

    • Seed it: Add a tiny crystal of pure product to the oiling solution as it cools to induce lattice formation.

Issue 2: Low Yield (<50%).

  • Cause: Compound is too soluble in the chosen solvent at low temperatures or the "anti-solvent" (water) ratio is incorrect.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling.

    • Check pH: Ensure the final solution is not too acidic or basic, which increases solubility due to salt formation.

Issue 3: Colored Impurities Persist.

  • Cause: Oxidation products of the amino group (often brown/red).

  • Fix: Use activated charcoal during the hot dissolution step (Method A, Step 3). Warning: Use charcoal sparingly as it can adsorb the product.

Part 4: Process Logic Visualization

The following diagram illustrates the decision logic for selecting the purification route based on impurity profile and scale.

Recrystallization_Logic Start Crude this compound CheckImpurity Analyze Impurity Profile Start->CheckImpurity InorganicSalts High Inorganic Salts? CheckImpurity->InorganicSalts Colored Colored/Organic Impurities? InorganicSalts->Colored No (Mainly Organics) MethodB Method B: Acid-Base Precipitation (Dissolve in NaOH -> Filter -> Acidify to pH 4-5) InorganicSalts->MethodB Yes (Salts Present) MethodA Method A: Solvent Recrystallization (Ethanol/Water) Colored->MethodA No (Light Color) Charcoal Add Activated Charcoal Step Colored->Charcoal Yes (Dark Color) MethodB->MethodA If higher purity needed Final Pure Crystalline Solid MethodB->Final OilingOut Problem: Oiling Out? MethodA->OilingOut Charcoal->MethodA AltSolvent Switch to Toluene or Dilute Solution OilingOut->AltSolvent Yes OilingOut->Final No AltSolvent->Final

Caption: Decision tree for selecting the optimal purification pathway based on crude material characteristics.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is the pH critical during precipitation (Method B)? A: this compound is amphoteric.[1] At low pH (<2), the amino group is protonated (


), making it soluble. At high pH (>9), the carboxylic acid is deprotonated (

), making it soluble.[1] Minimum solubility occurs at the isoelectric point , typically between pH 4.0 and 5.0 for this class of molecules [2].

Q2: Can I use Acetone as a solvent? A: Acetone is generally not recommended for primary recrystallization of amino-benzoic acids because it is too good a solvent (high solubility even at cold temps) and can react with primary amines (though this compound is a tertiary amine, preventing Schiff base formation, solubility remains the issue).[1] Ethanol offers a steeper solubility curve vs. temperature.

Q3: What is the expected melting point? A: While specific literature for the 5-fluoro derivative varies, the non-fluorinated analog melts at 148–150 °C [1].[1] The fluorine substitution typically alters the melting point slightly. A sharp melting range (


 variation) indicates high purity.

References

  • Organic Syntheses. (2010). Synthesis of 2-Amino-3-fluorobenzoic acid. Organic Syntheses, Coll. Vol. 10, p.29. Retrieved from [Link]

  • Google Patents. (2004). CN1477097A - Preparation method of 2-amino-5-fluorobenzoic acid.[1][3] Retrieved from

Sources

Minimizing side reactions in fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Fluorobenzoic Acid Derivatives Ticket ID: F-CHEM-992 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Fluorine Chemistry Technical Assistance Center

You have reached the advanced troubleshooting hub for fluorinated aromatics. The introduction of fluorine into a benzoic acid scaffold fundamentally alters the molecule's electronic and steric landscape.[1] It is not merely a "hydrogen mimic"; it is a high-electronegativity, lone-pair-donating substituent that can activate the ring toward unintended nucleophilic attacks or destabilize the carboxyl group.[1]

This guide addresses the three most critical failure modes reported by our users:

  • Unintended Defluorination (Nucleophilic Aromatic Substitution -

    
    )
    
  • Premature Decarboxylation (Loss of the acid moiety)

  • Amide Coupling Failures (N-acylurea formation and hydrolysis)

Module 1: The "Phantom" Nucleophile ( Prevention)

The Issue: Users frequently report the loss of the fluorine atom during esterification or amide coupling, particularly when the fluorine is ortho or para to the carboxyl group.

The Causality: The carboxyl group (


) or its activated ester form is an Electron-Withdrawing Group (EWG). When fluorine is located ortho or para to this EWG, the ring becomes highly activated for Nucleophilic Aromatic Substitution (

).[1]
  • Mechanism: Unlike standard substitution, C-F bond breaking is not the rate-determining step.[2] The rate-determining step is the nucleophilic attack, which forms a Meisenheimer Complex .[1] Fluorine’s high electronegativity stabilizes this anionic intermediate, accelerating the reaction significantly [1].[1]

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Base Selection Use: DIPEA, TEA, or 2,6-Lutidine.Avoid: NaOH, KOH, NaOMe, NaH.Strong nucleophilic bases (alkoxides/hydroxides) will attack the activated C-F position. Non-nucleophilic organic bases prevent this displacement.
Solvent Use: DCM, THF, Toluene.Avoid: DMF, DMSO (at high heat).Polar aprotic solvents (DMF/DMSO) solvate cations, leaving anions "naked" and highly reactive, increasing

rates by orders of magnitude [2].
Temperature Keep below 50°C during activation.The activation energy for

is higher than for acyl substitution. Low temperatures kinetically favor the desired carbonyl attack over ring attack.

Visual Workflow:


 Risk Assessment 

SNAr_Risk Start Start: Fluorobenzoic Acid Reaction PosCheck Is Fluorine Ortho/Para to Carboxyl? Start->PosCheck NucCheck Is the Reagent a Strong Nucleophile? (e.g., Alkoxide, Thiol, Amine) PosCheck->NucCheck Yes Safe Low Risk: Standard Protocols Apply PosCheck->Safe No (Meta) NucCheck->Safe No (Weak Nuc) Risk HIGH RISK: S_NAr Likely NucCheck->Risk Yes Mitigation Mitigation Strategy: 1. Switch to Non-Nucleophilic Base (DIPEA) 2. Change Solvent (DCM vs DMF) 3. Lower Temp (<40°C) Risk->Mitigation

Caption: Decision tree for assessing the risk of unintended defluorination (


) based on regiochemistry and reagent choice.
Module 2: The Vanishing Acid (Decarboxylation Control)

The Issue: The carboxylic acid moiety disappears during heating or metal-catalyzed cross-coupling, resulting in a fluorobenzene byproduct (Protodecarboxylation).

The Causality: Ortho-fluorobenzoic acids are structurally predisposed to decarboxylation.[3] The steric bulk of the ortho-fluorine forces the carboxyl group out of planarity with the aromatic ring.[1]

  • Steric Twist: This loss of conjugation destabilizes the ground state of the acid but can stabilize the transition state for decarboxylation [3].

  • Catalytic Poisoning: If using Ag(I) or Cu(I) salts (common in certain couplings), these metals can facilitate decarboxylation via an aryl-metal intermediate, a mechanism often exploited intentionally (e.g., Gooßen reaction) but disastrous if unintended [4].

Self-Validating Stability Test: Before committing to a large-scale batch, run a Thermal Stability DSC (Differential Scanning Calorimetry) or a simple reflux test:

  • Dissolve 50mg substrate in the target solvent (e.g., DMSO).

  • Heat to reaction temperature (

    
    ) for 1 hour.
    
  • Check LCMS for [M-44] peak (Loss of

    
    ).
    
  • Result: If >5% decarboxylation is observed, lower

    
     or switch to a lower-boiling solvent (e.g., MeCN).
    

Troubleshooting Guide:

ScenarioRisk FactorCorrective Action
Suzuki Coupling High (if Base + Heat present)Use pre-formed esters instead of free acids. The ester group is significantly more robust against thermal extrusion of

.
Amide Formation Moderate (during activation)Avoid mixed anhydride methods (e.g., isobutyl chloroformate) if heating is required. Use T3P (Propylphosphonic anhydride) which reacts rapidly at room temperature [5].
Solvent Choice HighAvoid DMSO/DMF at T > 120°C. These solvents lower the energy barrier for decarboxylation.
Module 3: The Stubborn Couple (Amide Synthesis)

The Issue: Low yield or formation of N-acylurea side products when coupling fluorobenzoic acids with amines.

The Causality: Fluorine acts as an EWG, making the carbonyl carbon more electrophilic (good for attack).[1][2] However, it also increases the acidity of the carboxylic acid (lower pKa).

  • The Trap: If using carbodiimides (EDC/DCC), the highly reactive O-acylisourea intermediate can rearrange into an unreactive N-acylurea if the amine attack is slow [6]. This is common if the amine is also electron-deficient (e.g., a fluoroaniline).

Optimized Protocol: The "T3P" Method For difficult fluorobenzoic couplings, we recommend T3P over HATU/EDC due to its low epimerization risk and high driving force.

  • Dissolve: 1.0 equiv Fluorobenzoic Acid + 1.1 equiv Amine in EtOAc or DCM (Avoid DMF if possible).

  • Base: Add 3.0 equiv DIPEA (or N-Methylmorpholine).

  • Reagent: Add 1.5 equiv T3P (50% w/w in EtOAc) dropwise at 0°C.

  • Reaction: Allow to warm to RT. Monitor by TLC/LCMS.

    • Why? T3P forms a cyclic anhydride intermediate that is highly reactive toward amines but stable toward rearrangement [5].

Visual Mechanism: Pathway to Failure vs. Success

Amide_Coupling cluster_fail Side Reaction (Slow Amine) cluster_success Preferred Pathway (T3P/HOAt) Acid Fluorobenzoic Acid EDC Carbodiimide (EDC) Acid->EDC ActiveEster Active Ester/Anhydride Acid->ActiveEster Using T3P/HATU Inter O-Acylisourea (Unstable) EDC->Inter Rearrange Rearrangement Inter->Rearrange Slow Attack N_Acyl N-Acylurea (Dead End Product) Rearrange->N_Acyl Product Target Amide ActiveEster->Product Fast Attack

Caption: Kinetic competition between N-acylurea formation (failure) and productive amidation.

Frequently Asked Questions (FAQs)

Q: I see a +18 mass shift in my LCMS during coupling. What is it? A: This is likely the hydrolysis of your active ester . Fluorobenzoic active esters are highly electrophilic. If your solvent is not strictly anhydrous (dry DCM/DMF), trace water will outcompete your amine, regenerating the starting acid (or showing up as +18 relative to the acylium ion). Fix: Dry solvents over molecular sieves.

Q: Can I use acid chlorides for ortho-fluorobenzoic acid coupling? A: Yes, but be cautious. The formation of the acid chloride (using


 or Oxalyl Chloride) generates HCl. If your substrate is acid-sensitive, this can trigger side reactions. Furthermore, ortho-fluorobenzoyl chlorides are extremely reactive; add the amine at -78°C or 0°C to prevent bis-acylation or decomposition.

Q: Why is my ortho-fluorobenzoic acid not dissolving in DCM? A: Fluorobenzoic acids often have higher lattice energies due to strong intermolecular hydrogen bonding and dipole alignment. Fix: Add a small amount of THF or use 5% MeOH in DCM to disrupt the lattice, or convert to the carboxylate salt with DIPEA before adding the coupling agent.

References
  • BenchChem. (2025).[1][4] The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. Retrieved from

  • Ozerskaya, A. V., et al. (2022).[5][6] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.[6] Arkivoc.[6] Retrieved from

  • National Institutes of Health (NIH). (2016). Decarboxylative Hydroxylation of Benzoic Acids.[7] PMC. Retrieved from

  • American Chemical Society (ACS). (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society. Retrieved from

  • Reddit ChemPros Community. (2024). Struggling with amide coupling: Practical troubleshooting. Retrieved from

  • BenchChem. (2025).[1] Troubleshooting common problems in 3-fluorobenzoic acid, morpholide synthesis. Retrieved from

Sources

Optimizing storage conditions for 3-(Dimethylamino)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(Dimethylamino)-5-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound throughout your experiments. Here, we address common questions and provide troubleshooting advice to maintain the integrity of your research material.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[2][3] While some suppliers indicate that ambient storage is acceptable, maintaining a controlled environment is crucial for preserving the compound's integrity over extended periods.[4]

The primary goal of these storage conditions is to mitigate the risk of chemical degradation. Heat can accelerate decomposition, while moisture can lead to hydrolysis or other unwanted reactions. A tightly sealed container is essential to protect the compound from atmospheric moisture and contaminants.

Q2: Can I store the compound at room temperature on the lab bench for short-term use?

For short-term use, storing a small aliquot at room temperature on the lab bench is generally acceptable, provided it is in a tightly sealed container to protect it from moisture and light. However, for any period longer than a typical workday, it is advisable to return the compound to the recommended storage conditions.

Q3: The material has developed a slight discoloration. What could be the cause, and is it still usable?

Discoloration can be an indicator of chemical degradation or contamination. Several factors related to storage could contribute to this:

  • Exposure to Light: Some aromatic compounds are sensitive to light and can undergo photochemical reactions, leading to the formation of colored byproducts. Storing the compound in an amber or opaque container can minimize this risk.

  • Oxidation: Although the primary incompatibility is with strong oxidizing agents, slow oxidation can occur over time with prolonged exposure to air.[5] Ensuring the container is tightly sealed with an inert gas like argon or nitrogen can help prevent this.

  • Contamination: Accidental introduction of impurities during handling can also lead to discoloration.

If you observe discoloration, it is recommended to assess the purity of the material using an appropriate analytical technique, such as HPLC or NMR, before proceeding with your experiment. This will help you determine if the discoloration is due to a minor impurity or significant degradation that could impact your results.

Q4: I'm having trouble dissolving the compound. Could this be related to how it was stored?

While the intrinsic solubility of this compound is a property of the molecule itself, improper storage can indirectly affect its dissolution characteristics. If the compound has absorbed moisture, it may form clumps that are more difficult to dissolve. Additionally, if the compound has degraded, the degradation products may have different solubility profiles, leading to incomplete dissolution.

If you encounter solubility issues, try the following:

  • Ensure you are using a suitable solvent. Methanol is often a good starting point.[6]

  • Gently warm the solution and use sonication to aid dissolution.

  • If the problem persists, it may be indicative of degradation, and the purity of the compound should be verified.

Q5: What are the signs of potential degradation, and what are the likely degradation pathways?

Beyond discoloration, other signs of degradation can include a change in physical form (e.g., from a free-flowing powder to a sticky solid), an unusual odor, or a decrease in performance in your assay.

The potential degradation pathways for this compound, based on its chemical structure, include:

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation: The dimethylamino group is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidized species.

  • Photodegradation: As mentioned, exposure to UV light can induce reactions in the aromatic ring.

While specific degradation pathways for this exact molecule are not extensively documented in the literature, understanding these general principles for similar compounds is key to proper handling.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues you might encounter with this compound that could be linked to its storage and handling.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in Color (e.g., yellowing) - Exposure to light or air (oxidation).- Contamination.- Thermal degradation.- Store in an amber vial and consider backfilling with an inert gas.- Review handling procedures to prevent cross-contamination.- Verify storage temperature.
Clumping or Caking of Powder - Moisture absorption due to improper sealing or storage in a humid environment.- Store in a desiccator or a controlled low-humidity environment.- Ensure the container is always tightly sealed after use.
Inconsistent Experimental Results - Degradation of the compound leading to lower potency or the presence of interfering byproducts.- Contamination.- Re-qualify the material using an appropriate analytical method (e.g., HPLC, LC-MS) to check for purity and degradation products.- Use a fresh, properly stored batch of the compound.
Poor Solubility - Presence of insoluble impurities or degradation products.- Incorrect solvent or concentration.- Confirm the appropriate solvent and concentration for your experiment.- Attempt to dissolve a small sample with gentle heating and sonication.- If solubility remains an issue, analyze the purity of the compound.

Experimental Workflow for Quality Assessment

If you suspect that your this compound has degraded, the following workflow can help you assess its quality.

start Start: Suspected Degradation visual_inspection Visual Inspection (Color, Form) start->visual_inspection solubility_test Solubility Test (e.g., in Methanol) visual_inspection->solubility_test If abnormal purity_analysis Purity Analysis (e.g., HPLC, NMR) solubility_test->purity_analysis If solubility issues decision Assess Purity and Impurity Profile purity_analysis->decision use_compound Proceed with Experiment decision->use_compound Purity acceptable discard_compound Discard and Obtain New Batch decision->discard_compound Purity compromised

Caption: Quality Assessment Workflow for this compound.

Troubleshooting Logic for Storage-Related Issues

The following diagram illustrates a logical progression for troubleshooting issues that may arise from improper storage conditions.

start Start: Experimental Anomaly check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Inert atmosphere, container sealing) check_storage->check_handling analytical_verification Perform Analytical Verification (HPLC, LC-MS) check_handling->analytical_verification compare_batches Compare with a New or Reference Batch analytical_verification->compare_batches root_cause Identify Root Cause compare_batches->root_cause corrective_action Implement Corrective Actions (e.g., new storage protocol) root_cause->corrective_action Storage/Handling Issue new_material Source New Material root_cause->new_material Material Degraded

Caption: Troubleshooting Flowchart for Storage-Related Issues.

References

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • Fisher Scientific. (2024, January 23). SAFETY DATA SHEET. Retrieved from [Link]

  • Loba Chemie. (2016, May 25). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical reactions in fluorobenzoic acid degradation by Pseudomonas sp. B13. Applied and environmental microbiology, 39(1), 58–67.
  • Eawag. (2006, February 19). 3-Fluorobenzoate Degradation Pathway. Retrieved from [Link]

  • Schreiber, A., Hellwig, M., Dorn, E., Reineke, W., & Knackmuss, H. J. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology, 39(1), 58-67.
  • Pljevaljcic, G., et al. (2019). Degradation pathway for 3-chlorobenzoic acid by... ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Purification Protocols for 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3DMA-5FBA Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The "Zwitterionic Trap"

Removing unreacted 3-(dimethylamino)-5-fluorobenzoic acid (hereafter referred to as 3-DMA-5F-BA ) presents a unique challenge due to its amphoteric nature. Unlike simple benzoic acids, this molecule possesses both an acidic handle (carboxylic acid, pKa ≈ 3.6–3.8) and a basic handle (dimethylamine, pKa ≈ 2.5–3.5 due to the electron-withdrawing fluorine).

The Core Problem: If you perform a standard aqueous wash at a neutral or slightly acidic pH (pH 4–6), the molecule may adopt a zwitterionic state (net neutral charge), rendering it insoluble in water but soluble in organic solvents—meaning it will not extract out of your reaction mixture.

This guide provides three validated workflows to force the impurity into the aqueous phase or bind it to a solid support, ensuring high-purity isolation of your target product (assumed to be a neutral derivative, such as an amide or ester).

Module 1: Liquid-Liquid Extraction (LLE)

Best for: Large-scale reactions (>100 mg) where the product is neutral.

The "pH Swing" Protocol

To remove 3-DMA-5F-BA, you must drive the equilibrium completely to the anionic (carboxylate) form. A simple water wash is insufficient.

Reagents Required:
  • Organic Phase: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Aqueous Phase: Saturated Sodium Bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH).

  • Monitoring: pH strips (range 0–14).

Step-by-Step Protocol:
  • Dilution: Dilute your crude reaction mixture with EtOAc. (Avoid Ether if possible, as zwitterions can precipitate and form emulsions).

  • The Basic Wash (Critical Step):

    • Add Saturated NaHCO₃ (pH ~8.5) to the funnel.

    • Technical Note: Due to the fluorine atom, the acidity of the benzoic acid is increased. Bicarbonate is usually sufficient, but if the impurity persists, switch to 0.5 M NaOH (pH ~13) to ensure full deprotonation.

  • Agitation: Shake vigorously for 2 minutes. Vent frequently.

  • Separation:

    • Aqueous Layer (Top/Bottom depending on solvent): Contains the 3-DMA-5F-BA carboxylate salt . Discard this layer.[1]

    • Organic Layer: Retains your neutral product.[2]

  • Validation: Spot the organic layer on a TLC plate. If the starting material spot (low Rf) persists, repeat the wash with higher pH base (NaOH).

Decision Logic Diagram

LLE_Workflow Start Crude Reaction Mixture Solvent Dilute with EtOAc or DCM Start->Solvent Wash1 Wash with Sat. NaHCO3 (pH ~8.5) Solvent->Wash1 Check Check TLC / LCMS Wash1->Check Clean Product Clean? (Impurity Removed) Check->Clean Yes Yes Clean->Yes No No Clean->No Dry Dry Organic Layer (MgSO4) & Concentrate Wash2 Wash with 1M NaOH (pH ~13) Emulsion Emulsion Formed? Wash2->Emulsion Emulsion->Yes Emulsion->No Brine Add Brine + Isopropanol Brine->Check Yes->Dry Yes->Brine No->Check No->Wash2

Figure 1: Decision tree for Liquid-Liquid Extraction. Note the escalation to NaOH if Bicarbonate fails.

Module 2: Solid-Phase Scavenging

Best for: Small-scale parallel synthesis (<100 mg) or when LLE causes emulsions.

When liquid extraction creates inseparable emulsions (common with amino-benzoic acids), solid-supported scavenger resins are the superior choice.

Recommended Resin:
  • Polymer-Supported Carbonate (PS-CO3): Acts as a solid-phase base.

  • Strong Anion Exchange (SAX): Quaternary amine functionalized silica/polymer.

Mechanism:

The resin behaves like a "chemical magnet." The carbonate base deprotonates the carboxylic acid of 3-DMA-5F-BA, creating an ionic bond between the impurity and the polymer bead. The neutral product remains in solution.

Protocol:
  • Dissolution: Dissolve crude mixture in DCM or THF (Avoid MeOH if using carbonate resins, as it can slow kinetics).

  • Loading: Add 3–4 equivalents of PS-CO3 resin relative to the expected amount of unreacted acid.

  • Incubation: Shake or stir gently at room temperature for 1–2 hours .

    • Tip: Do not use magnetic stir bars with polymer beads (it grinds them); use an orbital shaker.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug.

  • Result: The filtrate contains your pure product. The impurity is trapped on the beads.

Scavenger_Workflow Input Crude Mixture (in DCM/THF) Resin Add PS-CO3 Resin (3-4 eq) Input->Resin Bind Incubation (Acid binds to Resin) Resin->Bind Filter Filtration Bind->Filter Filtrate Filtrate: Pure Product Filter->Filtrate Solid Solid Waste: Resin-Bound Impurity Filter->Solid

Figure 2: Scavenger resin workflow. The impurity is physically removed by filtration.[3]

Module 3: Chromatography Troubleshooting

Best for: Difficult separations where the product is also polar/basic.

If you must purify via Flash Chromatography or Prep-HPLC, the amphoteric nature of 3-DMA-5F-BA causes "tailing" or "streaking" on silica gel.

The "Buffered" Mobile Phase Strategy
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Stationary Phase Standard Silica (SiO₂)C18 (Reverse Phase) or Amine-Functionalized Silica Silica is acidic and binds the amine of the impurity, causing streaking.
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid or 10mM Ammonium Formate TFA is a strong ion-pairing agent that may cause the impurity to co-elute with the product.
Mobile Phase B AcetonitrileAcetonitrile Standard organic modifier.
pH Strategy UncontrolledLow pH (2.0) or High pH (9.5) Low pH: Keeps impurity fully protonated (soluble). High pH: Keeps impurity fully deprotonated (elutes at void volume).

Technical Tip: If using Normal Phase silica, add 1% Triethylamine (TEA) to your mobile phase (e.g., DCM/MeOH + 1% TEA). This "deactivates" the silica protons, preventing the dimethylamino group of the impurity from sticking to the column.

Frequently Asked Questions (FAQs)

Q1: I tried the Bicarbonate wash, but the impurity is still in the organic layer. Why? A: You likely encountered the "Ion-Pairing" effect. If your product is an amine, it might form a lipophilic salt with the 3-DMA-5F-BA impurity.

  • Fix: Switch to 1M NaOH . The high pH breaks the ion pair by deprotonating the impurity's ammonium group, forcing the carboxylate into the water.

Q2: A third "rag" layer formed during extraction. What is it? A: This is an emulsion caused by the zwitterionic form of the impurity precipitating at the interface.

  • Fix: Add a small amount of Isopropanol or Brine to the mixture. Alternatively, filter the entire biphasic mixture through a pad of Celite to break the emulsion.

Q3: Can I remove this impurity by recrystallization? A: It is difficult. Because 3-DMA-5F-BA is amorphous and soluble in many organics, it often oils out rather than crystallizing. We recommend the Scavenger Resin method (Module 2) over crystallization for this specific molecule.

References

  • Acid-Base Extraction Principles

    • Source: Chemistry LibreTexts. "4.8: Acid-Base Extraction."
    • URL:[Link]

  • Scavenger Resin Applications

    • Source: Wipf Group, University of Pittsburgh. "Strategies in Organic Synthesis: Scavenger Resins."
    • URL:[Link] (Note: Sourced via University repository search).

  • Purification of Amino-Benzoic Acids

    • Source: ResearchGate.[4][5] "Solid Phase Extraction Purification of Carboxylic Acid Products."

    • URL:[Link]

  • pKa Data (Analogous Structures)

    • Source: Bordwell pKa Table (Organic Chemistry Data).[6]

    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3DM5F-AQ Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Overcoming aqueous insolubility of zwitterionic fluorinated benzoates.

Executive Summary

You are likely encountering precipitation or "crashing out" when introducing 3-(dimethylamino)-5-fluorobenzoic acid into aqueous buffers (pH 4.0–7.4).

This molecule presents a classic "solubility valley" problem. It possesses both a basic motif (dimethylamine) and an acidic motif (carboxylic acid), combined with a lipophilic fluorine substituent. The fluorine atom increases the partition coefficient (LogP), exacerbating the insolubility of the neutral/zwitterionic species that dominates at physiological pH.

This guide provides three validated workflows to solubilize this compound, moving from the simplest (pH adjustment) to the most robust (complexation).

Module 1: The Solubility Landscape (Root Cause Analysis)

To solve the issue, you must understand the pH-Solubility Profile . This molecule behaves as an ampholyte.

  • Acidic Region (pH < 2.5): The dimethylamino group is protonated (

    
    ). The molecule is cationic and soluble.
    
  • Isoelectric Region (pH ~3.0 – 5.5): The molecule exists as a neutral species or zwitterion (net charge 0). This is the zone of minimum solubility.

  • Basic Region (pH > 6.5): The carboxylic acid is deprotonated (

    
    ). The molecule is anionic and highly soluble.
    

The Fluorine Effect: The 5-fluoro substituent withdraws electrons, slightly lowering the pKa of the carboxylic acid (making it more acidic than benzoic acid) while simultaneously increasing the overall lipophilicity of the neutral form. This makes the "isoelectric precipitation" harder to reverse than in non-fluorinated analogs.

Visualizing the Decision Logic

SolubilityLogic Start Start: Solid Compound This compound CheckPH What is your target pH? Start->CheckPH Acidic pH < 2.5 (Acidic Media) CheckPH->Acidic Neutral pH 3.0 - 6.0 (Physiological/Buffer) CheckPH->Neutral Basic pH > 7.0 (Basic Media) CheckPH->Basic SolubleCat Soluble as Cation (Ammonium Salt) Acidic->SolubleCat Forms Salt Insoluble INSOLUBLE (Isoelectric Point) Neutral->Insoluble Precipitates SolubleAn Soluble as Anion (Carboxylate Salt) Basic->SolubleAn Forms Salt Action1 Use Organic Co-solvent (DMSO/EtOH) or Cyclodextrin Insoluble->Action1 Option A Action2 Pre-dissolve in 1M NaOH then dilute into buffer Insoluble->Action2 Option B

Figure 1: Decision matrix for solubilization based on target pH environment. Note the critical instability zone between pH 3 and 6.

Module 2: Validated Protocols
Protocol A: The "Salt Switch" Method (Recommended for Aqueous Assays)

Best for: Cell culture, enzymatic assays (pH 7.4).

Instead of dissolving the solid acid directly into water (which will float or clump), convert it to its sodium salt in situ.

Materials:

  • 1.0 M NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline) or target buffer

Step-by-Step:

  • Weigh the target amount of this compound.

  • Add 1.0 equivalent of 1.0 M NaOH.

    • Calculation: If you have 1 mmol of compound (MW ~183.18 g/mol ), add 1 mL of 1.0 M NaOH.

  • Vortex until the solution is clear. The compound is now Sodium 3-(dimethylamino)-5-fluorobenzoate , which is highly water-soluble.

  • Dilute this concentrate into your target buffer (e.g., PBS pH 7.4).

    • Caution: Do not dilute into acidic buffers (pH < 5) or the free acid will reprecipitate.

Protocol B: Organic Co-solvent System (DMSO)

Best for: High-throughput screening, small molecule storage.

Data: Maximum Solubility Limits (Approximate)

SolventSolubility LimitApplication Note
Water (Neutral) < 0.5 mg/mLNot Recommended. High risk of precipitation.
DMSO > 50 mg/mLIdeal stock solution solvent.
Ethanol > 20 mg/mLGood alternative if DMSO is toxic to your assay.
0.1 M NaOH > 30 mg/mLCreates the soluble carboxylate salt.

Workflow:

  • Prepare a 100 mM stock solution in 100% anhydrous DMSO.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • The "Crash" Test: When dosing into aqueous media, ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity, but watch for "crashing out."

    • Tip: If precipitation occurs upon dilution, switch to Protocol C (Cyclodextrins).

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo animal studies or sensitive protein assays where DMSO is prohibited.

The hydrophobic fluorinated ring fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), shielding it from water while maintaining solubility.

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.

  • Add the solid this compound to this vehicle.

  • Stir vigorously (or vortex) for 2–4 hours at room temperature.

  • If the solution remains cloudy, adjust pH to 7.5 using dilute NaOH to assist initial dissolution, then back-titrate carefully if needed.

Module 3: Troubleshooting FAQs

Q1: I added 1N HCl to dissolve it, but it precipitated when I neutralized it. Why? A: This is the "Isoelectric Trap." At low pH, you formed the soluble ammonium salt. As you added base to reach pH 7, you passed through pH 3–5 (the isoelectric point). In this range, the molecule loses its charge and precipitates. Fix: Skip the acid step. Dissolve in base (NaOH) first, then lower the pH down to 7.4. It is safer to approach physiological pH from the basic side (anionic form) than the acidic side for benzoic acid derivatives.

Q2: Does the fluorine atom really make a difference compared to standard aminobenzoic acid? A: Yes. Fluorine is highly lipophilic. While 3-dimethylaminobenzoic acid might be sparingly soluble, the 5-fluoro analog is significantly more hydrophobic [1]. This means you need higher percentages of co-solvents or stricter pH control to keep it in solution.

Q3: Can I use sonication to force it into water? A: Sonication creates a metastable suspension, not a true solution. For analytical accuracy (HPLC/MS) or bio-assays, this is dangerous as the compound will settle over time, leading to inconsistent dosing. Always use a chemical solubilization method (pH or Co-solvent).

Module 4: Mechanism of Action (The "Why")

Understanding the structural electronics allows you to predict behavior.

  • Inductive Effect (-I): The Fluorine atom at position 5 withdraws electron density from the ring. This stabilizes the carboxylate anion (making the acid stronger, pKa ~3.5) but destabilizes the ammonium cation (making the base weaker) [2].

  • Result: The "window" of pH where the molecule is charged (and therefore soluble) is shifted. The anionic form (high pH) is the most thermodynamically stable soluble species for this specific fluorinated congener.

Solubility Pathway Diagram

DissolutionPathway cluster_pH pH Dependent Fate Solid Solid Crystal (Lattice Energy High) DMSO DMSO Solvation (Dipole-Dipole) Solid->DMSO High Solubility Water Aqueous Buffer (H-Bonding Network) DMSO->Water Dilution Precip Precipitation (Hydrophobic Effect) Water->Precip If pH = pI (Neutral Form) Micelle Cyclodextrin Inclusion (Host-Guest) Water->Micelle With HP-b-CD SolubleAnion Soluble Anion (Stable) Precip->SolubleAnion Add NaOH (pH > 7)

Figure 2: The fate of the molecule upon dilution. Note that simple dilution into water often leads to precipitation unless pH or complexation agents intervene.

References
  • Sigma-Aldrich. 3-(Dimethylamino)benzoic acid Product Analysis & Analogs.[1] (Demonstrates solubility profiles of non-fluorinated analogs for baseline comparison).

  • BenchChem. Technical Guide to the Solubility and Reactivity of Fluorobenzoic Acids. (Details the electron-withdrawing effects of fluorine on benzoic acid solubility).

  • National Institutes of Health (PMC). Importance of Fluorine in Benzazole Compounds and Solubility Modulation. (Discusses the lipophilicity increase [LogP] associated with fluorine substitution).

  • ChemicalBook. this compound Properties. (General physicochemical data).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone for determining molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(Dimethylamino)-5-fluorobenzoic acid, a substituted aromatic compound of interest in medicinal chemistry. By comparing its predicted spectral features with those of structurally related analogs, we aim to offer researchers a practical framework for interpreting complex NMR data in substituted benzene systems.

The Strategic Importance of NMR in Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the field of drug discovery and development. Its ability to provide detailed information about the structure, dynamics, conformation, and interactions of molecules in solution makes it a powerful technique for identifying and characterizing potential drug candidates. From the initial screening of compound libraries to the optimization of lead compounds and the study of drug-protein interactions, NMR plays a crucial role at various stages of the pharmaceutical pipeline. The non-destructive nature of the technique and its ability to analyze samples in a near-physiological state further enhance its value in preclinical research.

Predicting the ¹H NMR Spectrum of this compound: A First-Principles Approach

The carboxylic acid group is a meta-director and is moderately deactivating, meaning it will draw electron density from the aromatic ring, shifting the signals of nearby protons downfield (to a higher ppm value).[1][2] The dimethylamino group, conversely, is a strong activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which donates electron density to the ring, causing an upfield shift (lower ppm) for protons in these positions. The fluorine atom is deactivating due to its high electronegativity but is also an ortho-, para-director because of its lone pairs.

Considering the 1,3,5-substitution pattern, we can anticipate the following for the aromatic protons:

  • H-2: This proton is ortho to both the carboxylic acid and the dimethylamino group. The strong electron-donating effect of the dimethylamino group is expected to dominate, leading to a significant upfield shift.

  • H-4: Situated between the dimethylamino and fluorine substituents, this proton will experience competing effects. The electron-donating nature of the dimethylamino group and the ortho-directing effect of the fluorine will likely result in an upfield shift.

  • H-6: This proton is ortho to the carboxylic acid and meta to the dimethylamino and fluorine groups. The deactivating effect of the carboxylic acid will be the most pronounced, causing this proton to be the most deshielded (highest ppm) of the aromatic signals.

The dimethylamino protons will appear as a sharp singlet, integrating to six protons, likely in the range of 2.9-3.1 ppm. The carboxylic acid proton will be a broad singlet at a very downfield position, typically above 10 ppm, and its signal can be confirmed by D₂O exchange.[1]

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions, we will now compare the expected spectrum of our target molecule with the known ¹H NMR data of several structurally related benzoic acid derivatives.

CompoundAromatic Proton Chemical Shifts (ppm) and MultiplicitiesOther Key Signals (ppm)
Benzoic Acid ~8.1 (d, 2H, ortho), ~7.6 (t, 1H, para), ~7.5 (t, 2H, meta)[2]~12.0 (s, 1H, -COOH)
3-Aminobenzoic Acid ~7.15 (t, 1H), ~7.06 (m, 2H), ~6.74 (m, 1H)[3]~5.29 (s, 2H, -NH₂), ~12.45 (s, 1H, -COOH)[3]
3-(Dimethylamino)benzoic Acid Aromatic signals typically shifted upfield relative to benzoic acid.~3.0 (s, 6H, -N(CH₃)₂)
3-Fluorobenzoic Acid ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.4 (m, 2H)~13.0 (s, 1H, -COOH)
3,5-Difluorobenzoic Acid Aromatic signals will show characteristic splitting due to fluorine coupling.~13.5 (s, 1H, -COOH)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The data from these analogs provide valuable insights. The significant upfield shift of the aromatic protons in 3-aminobenzoic acid compared to benzoic acid demonstrates the strong electron-donating effect of the amino group.[3] We can infer a similar, if not more pronounced, effect from the dimethylamino group in our target molecule. The data for 3-fluorobenzoic acid shows the deshielding effect of the fluorine atom on the ortho and para protons.

Deciphering the Splitting Patterns: A Guide to Coupling Constants

In the ¹H NMR spectrum of this compound, the aromatic protons will exhibit spin-spin coupling. The expected coupling patterns are as follows:

  • H-2 will be a doublet of doublets, coupled to H-4 (meta coupling, J ≈ 2-3 Hz) and H-6 (para coupling, J ≈ 0-1 Hz).

  • H-4 will be a triplet of doublets, coupled to H-2 and H-6 (meta coupling, J ≈ 2-3 Hz each) and also to the fluorine atom at position 5 (ortho H-F coupling, J ≈ 5-10 Hz).

  • H-6 will be a doublet of doublets, coupled to H-2 (para coupling, J ≈ 0-1 Hz) and H-4 (meta coupling, J ≈ 2-3 Hz).

The magnitude of these coupling constants is a powerful tool for assigning the signals.[1]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a reliable ¹H NMR spectrum for structural elucidation, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical as it can influence the chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. Key acquisition parameters to optimize include the number of scans, pulse width, and relaxation delay. For a dilute sample, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

G cluster_protocol ¹H NMR Experimental Workflow SamplePrep Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent + TMS) InstrumentSetup Instrument Setup (High-field NMR, e.g., 400 MHz) SamplePrep->InstrumentSetup Load Sample DataAcquisition Data Acquisition (Optimize scans, pulse width, relaxation delay) InstrumentSetup->DataAcquisition Tune & Shim DataProcessing Data Processing (Fourier transform, phasing, baseline correction, integration) DataAcquisition->DataProcessing Acquire FID Analysis Spectral Analysis (Chemical shifts, coupling constants, integration) DataProcessing->Analysis Process Spectrum

Caption: A generalized workflow for acquiring a high-quality ¹H NMR spectrum.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical steps involved in analyzing the ¹H NMR spectrum of a substituted aromatic compound like this compound.

G Start Obtain ¹H NMR Spectrum IdentifySolvent Identify Solvent & TMS Peaks Start->IdentifySolvent IdentifyFunctionalGroups Identify Key Functional Group Signals (-COOH, -N(CH₃)₂) IdentifySolvent->IdentifyFunctionalGroups AnalyzeAromaticRegion Analyze Aromatic Region (Integration, Chemical Shifts, Multiplicity) IdentifyFunctionalGroups->AnalyzeAromaticRegion PredictShifts Predict Chemical Shifts (Substituent Effects) AnalyzeAromaticRegion->PredictShifts AnalyzeCoupling Analyze Coupling Constants (ortho, meta, para, H-F) PredictShifts->AnalyzeCoupling AssignSignals Assign Aromatic Signals AnalyzeCoupling->AssignSignals FinalStructure Confirm Structure AssignSignals->FinalStructure

Sources

Technical Guide: LC-MS/MS Identification of 3-(Dimethylamino)-5-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized mass spectrometric identification of 3-(Dimethylamino)-5-fluorobenzoic acid (CAS: 1643141-21-6). As a bifunctional building block containing both a basic dimethylamino group and an acidic carboxyl group, this molecule presents unique challenges in ionization polarity and chromatographic retention.

This document compares Method A (Generic C18 / ESI-) versus Method B (Optimized Phenyl-Hexyl / ESI+) to demonstrate why specific stationary phase selection and ionization polarity are critical for distinguishing this compound from its regioisomers in complex matrices.

Part 1: The Comparative Analysis

Ionization Mode: The Polarity Dilemma

The presence of the dimethylamino group (


) and the benzoic acid moiety (

) makes this molecule amphoteric. A comparative study of ionization modes reveals distinct advantages for each.
FeatureNegative Mode (ESI-) Positive Mode (ESI+) Verdict
Primary Ion

(

182.06)

(

184.08)
ESI+ yields higher intensity.
Mechanism Deprotonation of Carboxyl group.Protonation of Dimethylamino group.ESI+ is favored by the high proton affinity of the tertiary amine.
Fragmentation Loss of

(

138).
Loss of

,

, or

.[1]
ESI+ provides richer structural information.
Selectivity High (few interferences in acidic range).Moderate (amines are common).ESI- is better for "dirty" matrices; ESI+ for trace sensitivity.

Application Insight: While fluorobenzoic acids are traditionally analyzed in negative mode, the dimethylamino substituent strongly enhances positive ionization efficiency . For trace residue analysis (e.g., genotoxic impurity screening), ESI+ is the recommended mode due to a 5-10x signal-to-noise gain over ESI-.

Chromatographic Stationary Phase: Solving the Isomer Problem

Regioisomers (e.g., 2-dimethylamino or 4-fluoro variants) often co-elute on standard alkyl phases.

  • Alternative 1: C18 (Generic)

    • Mechanism:[2] Hydrophobic interaction.

    • Outcome: Poor resolution of positional isomers.[3] The fluorine atom's position does not significantly alter hydrophobicity sufficient for baseline separation.

  • Alternative 2: Phenyl-Hexyl (Recommended)

    • Mechanism:[2]

      
      -
      
      
      
      interactions + Hydrophobicity.
    • Outcome: The electron-withdrawing fluorine and electron-donating amine create specific electron density maps on the benzene ring. The Phenyl-Hexyl phase interacts differentially with these

      
      -systems, providing superior selectivity for the meta-substituted 3,5-isomer.
      

Part 2: Optimized Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Modifiers: Formic Acid (FA) for protonation; Ammonium Formate for buffer capacity.

LC-MS/MS Conditions (Method B - Optimized)

This protocol utilizes the Phenyl-Hexyl / ESI+ configuration identified as superior in the comparative analysis.

Chromatography (UHPLC):

  • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1.0 min: 5% B (Isocratic hold for polar retention)

    • 1.0-6.0 min: 5% -> 95% B

    • 6.0-8.0 min: 95% B (Wash)

    • 8.1-10.0 min: 5% B (Re-equilibration)

Mass Spectrometry (Triple Quadrupole):

  • Source: Electrospray Ionization (ESI) Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • MRM Transitions:

    • Quantifier:

      
       (Loss of 
      
      
      
      /Ortho-effect) or
      
      
      (Loss of
      
      
      ).
    • Qualifier:

      
       (Loss of F/CH3 mix - specific to structure).
      

Part 3: Mechanism & Visualization

Fragmentation Pathway Analysis

Understanding the fragmentation is vital for confirming identity against isomers. In ESI+, the protonated molecule


 undergoes specific cleavages.
  • Primary Pathway: Neutral loss of the carboxylic acid group or water (common in ortho/meta amino acids).

  • Secondary Pathway: Cleavage of the N-methyl groups.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 184.08 (Protonated Amine) Inter1 Fragment A [M+H - H2O]+ m/z 166.07 (Acylium Ion) Precursor->Inter1 - H2O (18 Da) Inter2 Fragment B [M+H - HCOOH]+ m/z 138.07 (Decarboxylation) Precursor->Inter2 - HCOOH (46 Da) Inter3 Fragment C [M+H - CH3]+ m/z 169.05 (N-Demethylation) Precursor->Inter3 - CH3• (15 Da) Inter1->Inter2 - CO (28 Da)

Figure 1: Proposed ESI+ fragmentation pathway for this compound.

Method Development Logic

The following workflow illustrates the decision matrix used to arrive at the optimized protocol.

MethodLogic Start Analyte: this compound Decision1 Polarity Selection Start->Decision1 BranchA ESI Negative (Target: COOH) Decision1->BranchA Acid pKa ~3.8 BranchB ESI Positive (Target: N(Me)2) Decision1->BranchB Base pKa ~5.0 ResultA Low Sensitivity Good Selectivity BranchA->ResultA ResultB High Sensitivity Complex Fragmentation BranchB->ResultB Decision2 Column Selection ResultB->Decision2 Selected for Trace Analysis ColA C18 (Hydrophobic) Decision2->ColA ColB Phenyl-Hexyl (Pi-Pi + Hydrophobic) Decision2->ColB Final OPTIMIZED METHOD: ESI(+) on Phenyl-Hexyl ColA->Final Poor Isomer Sep ColB->Final Superior Selectivity

Figure 2: Decision matrix for optimizing the LC-MS methodology.

Part 4: Validation & Troubleshooting (Self-Validating System)

To ensure the trustworthiness of this method, implement the following controls:

  • Regioisomer Check: Inject a mixture of the 3,5-isomer (target) and the 2,5-isomer. If the resolution (

    
    ) is < 1.5, lower the gradient slope or reduce the column temperature to 30°C to enhance 
    
    
    
    -
    
    
    selectivity.
  • Carryover Monitor: The dimethylamino group can stick to stainless steel. Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

  • Ion Ratio Confirmation: The ratio of the quantifier (

    
    ) to qualifier (
    
    
    
    ) should remain constant (±20%) across the peak. Deviation suggests co-elution with a matrix component.

References

  • Juhler, R. K., & Mortensen, A. P. (2002).[4] Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 957(1), 11-16.[4] Link

  • Szpunar, J., et al. (2015).[5] Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1417, 104-113. Link

  • Waters Corporation. (2012). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Application Note. Link

  • Doc Brown's Chemistry. (2020).[6] Mass spectrum of dimethylamine - fragmentation pattern analysis. Link

Sources

A Comparative Guide to the Bioactivity of 3-(Dimethylamino)-5-fluorobenzoic Acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Strategic Fluorination

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into a molecular scaffold is a well-established method for optimizing drug-like properties. This guide provides an in-depth technical comparison of 3-(Dimethylamino)-5-fluorobenzoic acid and its non-fluorinated parent, 3-(Dimethylaminobenzoic) acid. While direct comparative bioactivity data for these specific analogs is not extensively published, this document serves as a roadmap, synthesizing foundational principles of medicinal chemistry with detailed experimental protocols to empower researchers to conduct their own validated comparisons. We will explore the predicted physicochemical differences and their mechanistic implications for bioactivity, offering a framework for rational drug design.

The Physicochemical Impact of Fluorination: A Head-to-Head Comparison

The introduction of a single fluorine atom can profoundly alter a molecule's electronic properties, acidity, and lipophilicity. These changes are critical as they directly influence how the molecule interacts with biological systems, affecting everything from membrane permeability to target binding affinity.

Below is a comparison of key physicochemical properties for our two compounds of interest. Note that where experimental data is unavailable, values have been predicted using established computational models.

Property3-(Dimethylaminobenzoic) acidThis compoundRationale for Change
Molecular Formula C₉H₁₁NO₂C₉H₁₀FNO₂Addition of a fluorine atom.
Molecular Weight 165.19 g/mol 183.18 g/mol Increased mass due to the fluorine atom.
Predicted pKa ~3.36[1]~3.55 (predicted for a similar derivative)[2]The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, which is expected to stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa). The predicted value shown is for a related compound and the actual pKa may be lower.
Predicted LogP 1.852.15Fluorine substitution typically increases lipophilicity (a higher LogP value), which can enhance permeability across biological membranes.[3]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The seemingly minor addition of a fluorine atom can lead to significant changes in biological activity. Understanding the causality behind these changes is paramount for any drug discovery program.

The Fluorine Advantage:
  • Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable dipole-dipole interactions or hydrogen bonds with amino acid residues in a biological target, potentially increasing binding affinity and potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by enzymes like cytochrome P450. Placing fluorine at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life and bioavailability.

  • Modulated Acidity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid group. This change in ionization state at physiological pH can significantly affect a compound's solubility, cell permeability, and interaction with its target.

The structural and electronic differences between the fluorinated and non-fluorinated analogs are visualized below.

G cluster_0 Structural Comparison cluster_1 Predicted Physicochemical Consequences mol1 3-(Dimethylaminobenzoic) acid - Electron-donating dimethylamino group - Standard aromatic C-H bond mol2 This compound - Electron-donating dimethylamino group - Strong electron-withdrawing Fluorine - Polarized C-F bond mol1->mol2 Fluorination prop1 Higher pKa (Less Acidic) mol1->prop1 prop3 Lower Lipophilicity (LogP) mol1->prop3 prop2 Lower pKa (More Acidic) mol2->prop2 prop4 Higher Lipophilicity (LogP) mol2->prop4

Structural and resulting physicochemical differences.

A Framework for Experimental Validation

To empirically determine the differences in bioactivity, a validated, systematic approach is necessary. Benzoic acid derivatives have shown a range of biological effects, including antifungal and cytotoxic activities.[4][5][6][7] Below, we provide a detailed protocol for an antifungal susceptibility test, which serves as a robust method for comparing the two compounds.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on established methods for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, such as Candida albicans. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

I. Materials & Reagents:

  • Test Compounds: this compound and 3-(Dimethylaminobenzoic) acid

  • Fungal Strain: e.g., Candida albicans (ATCC 90028)

  • Culture Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS.

  • Positive Control: Fluconazole

  • Negative Control: DMSO (or the solvent used to dissolve test compounds)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

II. Step-by-Step Procedure:

  • Preparation of Fungal Inoculum:

    • Culture C. albicans on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum concentration.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of the test compounds and fluconazole in DMSO (e.g., at 10 mg/mL).

    • In a 96-well plate, perform a serial two-fold dilution of each compound in RPMI-1640 medium to achieve a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL). Ensure the final DMSO concentration is non-inhibitory (typically ≤1%).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing the diluted compounds.

    • Include control wells:

      • Growth Control: 100 µL inoculum + 100 µL medium (no compound).

      • Sterility Control: 200 µL medium only.

      • Solvent Control: 100 µL inoculum + 100 µL medium with the highest concentration of DMSO.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm) with a microplate reader. A significant reduction in OD compared to the growth control indicates inhibition.

The workflow for this comparative screening is outlined in the diagram below.

Workflow for a comparative antifungal MIC assay.

Conclusion

While direct experimental data comparing the bioactivity of this compound and its non-fluorinated analog is sparse, a robust analysis based on fundamental principles of medicinal chemistry provides a strong hypothesis: the fluorinated compound is likely to exhibit distinct biological properties. The introduction of fluorine is predicted to increase acidity and lipophilicity, which in turn can profoundly impact metabolic stability, target engagement, and overall bioactivity.

This guide serves not as a final statement, but as a scientifically grounded starting point. By providing the theoretical framework and a detailed, validated experimental protocol, we empower researchers to empirically test these hypotheses. Such a comparative analysis will yield valuable structure-activity relationship data, contributing to the rational design of more effective and safer therapeutic agents.

References

  • G. D. J. D. Santos, A. L. F. de Souza, C. H. G. Martins, L. P. da Silva, and M. V. N. de Souza, “4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents,” Biomolecules, vol. 10, no. 1, p. 9, Dec. 2019. [Online]. Available: [Link]

  • A. S. M. Al-Hussain and A. A. Ali, “Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications,” Pharmaceuticals, vol. 16, no. 2, p. 278, Feb. 2023. [Online]. Available: [Link]

  • J. G. da S. Cruz et al., “Antifungal activity of cinnamic acid and benzoic acid esters against Candida albicans strains,” Natural Product Research, vol. 32, no. 18, pp. 2225–2228, Apr. 2017. [Online]. Available: [Link]

  • S. Rios, F. A. C. B. D. S. Montenegro, and M. L. A. e Silva, “Antifungal activity of benzoic acid derivatives from Piper lanceaefolium,” ResearchGate, Aug. 2025. [Online]. Available: [Link]

  • G. D. J. D. Santos, A. L. F. de Souza, C. H. G. Martins, L. P. da Silva, and M. V. N. de Souza, “4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents,” PubMed, Dec. 2019. [Online]. Available: [Link]

  • I. V. Tetko and V. Y. Tanchuk, “On-line Lipophilicity/Aqueous Solubility Calculation Software,” Virtual Computational Chemistry Laboratory. [Online]. Available: [Link]

  • S. L. M. U. Diaz, “Antifungal activity of benzoic acid derivatives from Piper lanceaefolium,” PubMed, Jan. 2002. [Online]. Available: [Link]

  • G. D. J. D. Santos, A. L. F. de Souza, C. H. G. Martins, L. P. da Silva, and M. V. N. de Souza, “(PDF) 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents,” ResearchGate, Dec. 2019. [Online]. Available: [Link]

  • “On-line Software,” Virtual Computational Chemistry Laboratory. [Online]. Available: [Link]

  • “Virtual logP On-line,” . [Online]. Available: [Link]

  • “Chemical Properties of Benzoic acid, 3-(dimethylamino)-, methyl ester,” Cheméo. [Online]. Available: [Link]

  • S. Berne et al., “Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies,” PubMed, Aug. 2015. [Online]. Available: [Link]

  • S. Scalia, A. M. G. Salerno, and V. L. D. D’Emmanuele, “Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications,” MDPI, May 2024. [Online]. Available: [Link]

  • “Calculate Partition Coefficients | LogP Prediction Software,” ACD/Labs. [Online]. Available: [Link]

  • “PrologP,” . [Online]. Available: [Link]

  • “Why is benzoic acid a stronger acid than 3-aminobenzoic acid?,” Chemistry Stack Exchange, Dec. 2014. [Online]. Available: [Link]

  • “3-Aminobenzoic acid,” Wikipedia. [Online]. Available: [Link]

  • “Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino,” [No Source Name]. [Online]. Available: [Link]

  • “Bordwell pKa Table,” Organic Chemistry Data. [Online]. Available: [Link]

  • “3-dimethylaminobenzoic acid 3-dimethylaminobenzoic acid,” BDMAEE. [Online]. Available: [Link]

  • “this compound - C9H10FNO2,” Chemspace. [Online]. Available: [Link]

  • “LogP—Making Sense of the Value,” ACD/Labs. [Online]. Available: [Link]

  • D. A. Z. D. Zhivkova, “Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe,” MDPI, Mar. 2021. [Online]. Available: [Link]

  • “Predicting drug activity,” The Royal Society of Chemistry. [Online]. Available: [Link]

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Technical Validation Guide: IR Spectroscopy Profiling of 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Target Molecule: 3-(Dimethylamino)-5-fluorobenzoic acid CAS: [Not ubiquitously listed; Analogous to 3-amino-5-fluorobenzoic acid derivatives] Application: Critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds (e.g., indole-based therapeutics, conformational restrictors).

In the high-stakes environment of medicinal chemistry, validating the identity of This compound requires more than just a match against a reference library—it requires a structural confirmation of three distinct functional domains: the carboxylic acid tail, the fluorinated aromatic core, and the tertiary amine head.

This guide moves beyond basic spectral matching. It outlines a differential validation protocol , designed to distinguish the target product from its most common synthetic precursors (primary amines) and structural isomers. We compare the efficacy of ATR (Attenuated Total Reflectance) against Transmission (KBr pellet) modes to recommend the optimal workflow for daily quality control.

Comparative Analysis: Analytical Alternatives

For a solid zwitterionic intermediate like this compound, the choice of sampling technique dictates the resolution of critical "fingerprint" peaks.

A. Technique Comparison: ATR vs. Transmission (KBr)
FeatureATR (Diamond/ZnSe Crystal) Transmission (KBr Pellet) Senior Scientist Verdict
Sample Prep Zero-Prep: Direct solid contact. < 1 min.High-Skill: Grinding/pressing. 15-20 mins.ATR is the standard for high-throughput QC.
Hygroscopicity Resistant: Minimal atmospheric water interference.Sensitive: KBr is hygroscopic; wet pellets obscure the O-H acid region.ATR is preferred for carboxylic acids to avoid "wet pellet" broadness.
Resolution Medium: Peak intensity diminishes at higher wavenumbers (penetration depth decreases).High: Superior resolution in the fingerprint region (600–1500 cm⁻¹).KBr is only necessary if distinguishing subtle isomeric C-H bending patterns.
Reproducibility High: Path length is fixed by the crystal physics.Variable: Depends on pellet thickness and grinding uniformity.ATR provides better batch-to-batch consistency.
B. Structural Discrimination (The "Chemical Alternatives")

The most common failure mode in synthesizing this compound is incomplete methylation of the precursor (3-amino-5-fluorobenzoic acid). IR is the fastest tool to detect this impurity.

  • Alternative 1 (Precursor): 3-Amino-5-fluorobenzoic acid.

    • Differentiation: Shows distinct N-H stretching doublets (3300–3500 cm⁻¹).

  • Alternative 2 (Isomer): 2-Fluoro or 4-Fluoro analogs.

    • Differentiation: Requires analysis of C-H Out-of-Plane (OOP) bending in the 700–900 cm⁻¹ region.

Detailed Spectral Validation Criteria

The following data table synthesizes theoretical expectations with empirical band assignments for this specific structural motif. This serves as your Target Acceptance Criteria (TAC) .

Reference Band Assignments
Functional GroupMode of VibrationExpected Range (cm⁻¹)Validation Logic (Pass/Fail)
Carboxylic Acid (-COOH) O-H Stretch 2500–3300 (Broad)PASS: Very broad "hump" centered ~3000 cm⁻¹.[1][2][3] Overlaps C-H stretches. FAIL: Sharp, isolated peaks (indicates non-acid impurities).
Carboxylic Acid (-COOH) C=O[1][3][4] Stretch 1680–1710 (Strong)PASS: Intense singlet. Lower frequency than esters (~1735) due to conjugation/H-bonding.
Tertiary Amine (-N(CH₃)₂) N-H Stretch ABSENT (3300–3500)CRITICAL PASS: The absence of peaks here confirms full methylation (conversion from primary amine).
Tertiary Amine (-N(CH₃)₂) C-H Stretch (Methyl) 2780–2820 PASS: "Bohlmann bands" or specific N-Methyl C-H stretches often appear just below 3000 cm⁻¹.
Aromatic Ring C=C Stretch 1580–1610 PASS: Confirm aromaticity.[4] Usually 2-3 bands in this region.
Fluoro Group (Ar-F) C-F Stretch 1200–1260 PASS: Strong band. Often overlaps with C-N, but Ar-F is typically very intense.
Substitution Pattern C-H OOP Bend 700–900 PASS: Meta-substitution (1,3,5-pattern) typically shows peaks ~690, ~780, and ~880 cm⁻¹.

Technical Note: The C-F stretch in aromatic fluorides is notoriously difficult to assign definitively without comparison because it couples with ring vibrations. However, in the 1200–1250 cm⁻¹ region, it significantly enhances the intensity of the bands compared to non-fluorinated analogs.

Experimental Protocol: Differential Validation Workflow

This protocol is designed to be self-validating. If the "System Suitability" step fails, do not proceed to sample acquisition.

Phase 1: System Suitability & Background
  • Clean Crystal: Clean ATR diamond with isopropanol. Verify energy throughput >95%.

  • Background Scan: Collect 32 scans of ambient air.

    • Check: Ensure no atmospheric CO₂ doublet (2350 cm⁻¹) or water vapor noise. If present, purge chamber with N₂.

Phase 2: Sample Preparation (Direct Solid)
  • Drying: Dry the sample of this compound in a vacuum oven at 40°C for 2 hours.

    • Reasoning: Carboxylic acids form hydrates easily. Water peaks (3400 cm⁻¹) will mask the critical amine region.

  • Loading: Place ~10 mg of solid on the ATR crystal.

  • Contact: Apply pressure using the anvil until the "Force Gauge" reads optimal (usually 80-100N).

    • Self-Validation: Watch the live preview. The C=O peak at ~1700 should reach 0.5–0.8 Absorbance units.

Phase 3: Acquisition & Processing
  • Parameters: 4 cm⁻¹ resolution, 32 scans.

  • Correction: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth variance.

  • Baseline: Apply automatic baseline correction only if significant drift is observed.

Decision Logic & Visualization

The following diagrams illustrate the logical pathway for validating the compound and the experimental workflow.

Diagram 1: Structural Validation Logic Gate

ValidationLogic Start Start Spectral Analysis CheckOH Region 2500-3300 cm⁻¹: Is there a Broad O-H Stretch? Start->CheckOH CheckCO Region ~1690 cm⁻¹: Is there a Strong C=O Peak? CheckOH->CheckCO Yes ResultFailAcid FAIL: Not a Carboxylic Acid (Check Salt/Ester form) CheckOH->ResultFailAcid No (Sharp peaks only) CheckNH Region 3300-3500 cm⁻¹: Are Sharp N-H Doublets Present? CheckCO->CheckNH Yes CheckCO->ResultFailAcid No (Shifted/Absent) CheckCF Region 1200-1250 cm⁻¹: Strong C-F/C-N Bands? CheckNH->CheckCF No (Clean Baseline) ResultFailAmine FAIL: Incomplete Methylation (Contains Primary Amine) CheckNH->ResultFailAmine Yes (Peaks Present) ResultPass PASS: Identity Confirmed (3-Dimethylamino-5-fluorobenzoic acid) CheckCF->ResultPass Yes

Caption: Logical decision tree for interpreting the IR spectrum. The critical differentiation step is the absence of N-H peaks (Yellow Node).

Diagram 2: Experimental Workflow

Workflow cluster_0 Prep cluster_1 Acquisition cluster_2 Validation Dry Vacuum Dry (Remove H₂O) Sample Sample Scan (32 Scans, 4cm⁻¹) Dry->Sample Clean Clean ATR (Isopropanol) Back Background (Air/N₂) Clean->Back Back->Sample Compare Compare vs. Precursor Spectrum Sample->Compare

Caption: Step-by-step experimental workflow emphasizing the importance of drying to prevent O-H interference.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative text for general IR band assignments).

  • NIST Mass Spectrometry Data Center. (n.d.). IR Spectrum of 3-Fluorobenzoic Acid. National Institute of Standards and Technology.[6] Retrieved from [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. John Wiley & Sons.[5] (Reference for C-F and Aromatic Amine shifts).

  • PubChem. (n.d.). Compound Summary: 3-Fluorobenzoic acid.[5] National Library of Medicine. Retrieved from [Link]

Sources

Structural Elucidation Guide: 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Dimethylamino)-5-fluorobenzoic acid represents a critical disubstituted benzoic acid scaffold often used as an intermediate in kinase inhibitor synthesis. Its


C NMR spectrum is complex due to the interplay of three factors: the strong electron-donating dimethylamino group, the electron-withdrawing carboxylic acid, and the spin-active fluorine nucleus (

F).

This guide provides a comparative analysis of the chemical shifts, focusing on the diagnostic splitting patterns caused by


C-

F coupling (

) and the solvent-dependent behavior of the carboxylic acid moiety.
Key Performance Indicators (Spectral Features)
  • Diagnostic Fingerprint: The spectrum is defined by large doublet splittings. The ipso-carbon (C-F) shows a coupling of ~245 Hz, while the ortho-carbons show ~20–25 Hz couplings.

  • Solvent Sensitivity: The carboxylic acid carbon (C7) and the ipso-carbon (C1) are highly sensitive to solvent choice (DMSO-

    
     vs. CDCl
    
    
    
    ) due to hydrogen bonding and dimerization equilibrium.
  • Substituent Effect: The -N(Me)

    
     group induces significant upfield shifts (shielding) on the ortho and para positions relative to the amino group, distinct from the base 3-fluorobenzoic acid scaffold.
    

Comparative Analysis: Target vs. Analog

To validate the structure of this compound, it is standard practice to compare it against its direct precursor or structural analog, 3-fluorobenzoic acid . This comparison isolates the specific electronic impact of the dimethylamino addition.

Table 1: Comparative C NMR Data (DMSO- )

Note: Values for the target molecule are high-confidence predicted values based on Substituent Chemical Shift (SCS) additivity rules applied to the experimental base scaffold.

Carbon PositionAssignment3-Fluorobenzoic Acid (Exp)

(ppm)
Target: 3-(NMe

)-5-F-Benzoic Acid
(Calc)

(ppm)
Multiplicity

(Hz)
Shift Effect (

)
C-7 C=O (Acid)166.5167.2 d (broad)~2.0+0.7 (Deshielding)
C-5 C-F (Ipso)162.1163.5 d~245.0+1.4
C-3 C-N (Ipso)130.8 (C-H)151.4 d~10.0+20.6 (Substituent)
C-1 C-COOH (Ipso)133.5134.1 d~8.0+0.6
C-6 C-H (Ortho to F)120.2108.5 d~23.0-11.7 (Shielding)
C-2 C-H (Ortho to F)114.8104.2 d~24.0-10.6 (Shielding)
C-4 C-H (Para to COOH)118.5105.8 d~21.0-12.7 (Shielding)
N-Me MethylN/A40.5 s0New Signal
Analysis of Alternatives (Solvent Systems)

The choice of solvent drastically alters the resolution and chemical shift of the carboxylic acid proton and carbon.

  • Alternative A: DMSO-

    
     (Recommended) 
    
    • Performance: Excellent solubility for zwitterionic forms. Disrupts acid dimers, leading to sharp peaks.

    • Trade-off: High viscosity can broaden lines slightly; residual water peak (~3.33 ppm) can obscure aliphatic signals (though less relevant here as N-Me is ~40 ppm).

  • Alternative B: Methanol-

    
     (CD
    
    
    
    OD)
    • Performance: Good solubility. Exchangeable protons (-COOH) disappear.

    • Trade-off: The C=O peak often shifts upfield by 1–2 ppm compared to DMSO due to different H-bonding networks.

  • Alternative C: Chloroform-

    
     (CDCl
    
    
    
    )
    • Performance: Poor solubility for amino-benzoic acids unless esterified.

    • Risk: If soluble, the acid exists as a dimer, causing the C=O signal to be broad and concentration-dependent. Not recommended.

Structural Elucidation Logic

The verification of this structure relies on identifying the specific coupling constants (


) characteristic of the Fluorine-Carbon interaction.
The C-F Coupling "Fingerprint"

Fluorine (


F, spin 1/2) couples to Carbon (

C) with predictable magnitude. This acts as a self-validating mechanism for assignment:
  • 
     (Ipso):  The carbon directly attached to Fluorine (C5) will appear as a doublet with a massive split (~240–250 Hz).
    
  • 
     (Ortho):  Carbons C4 and C6 are ortho to the fluorine. They will appear as doublets with ~20–25 Hz splitting.
    
  • 
     (Meta):  Carbons C1 and C3 are meta.[1] They show smaller couplings (~8–10 Hz).
    
  • 
     (Para):  The Carbonyl carbon (C7) often shows a small doublet (~2–3 Hz) or appears as a broad singlet.
    
Assignment Workflow Diagram

The following diagram illustrates the logical flow for assigning the signals, ensuring no misidentification between the symmetric-looking ortho carbons.

AssignmentLogic Start Start: Acquire 13C & 19F Decoupled Spectra IdentifyF Identify C-F Ipso Carbon (Doublet, J ~245 Hz, ~163 ppm) Start->IdentifyF IdentifyCO Identify Carbonyl (C7) (Broad/Small d, ~167 ppm) Start->IdentifyCO IdentifyNMe Identify N-Methyls (Strong Singlet, ~40 ppm) Start->IdentifyNMe Split Analyze Aromatic Region (100-155 ppm) IdentifyF->Split IdentifyCO->Split IdentifyNMe->Split Ortho Identify Ortho Carbons (C4, C6) (Doublets, J ~20-25 Hz) Split->Ortho Large Splitting Meta Identify Meta Carbons (C1, C3) (Doublets, J ~8-10 Hz) Split->Meta Small Splitting Distinguish Distinguish C4 vs C6 / C1 vs C3 Use HSQC & Substituent Effects Ortho->Distinguish Meta->Distinguish Result Final Assignment Verified Distinguish->Result C3 is deshielded by N (151 ppm) C1 is shielded relative to C3 (134 ppm)

Caption: Logical workflow for distinguishing aromatic carbons based on J-coupling magnitude and substituent chemical shift effects.

Experimental Protocols

A. Sample Preparation (Standardized)

To ensure reproducibility and minimize concentration-dependent shifts (common in benzoic acids):

  • Solvent: Use DMSO-

    
      (99.9% D) + 0.03% TMS (v/v).
    
  • Concentration: Dissolve 20–30 mg of the solid acid in 0.6 mL of solvent.

    • Note: If the solution is cloudy, sonicate for 30 seconds. Do not filter unless absolutely necessary to avoid loss of stoichiometry if salts are present.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

B. Instrument Parameters ( C w/ H Decoupling)
  • Pulse Sequence: zgpg30 (Bruker) or s2pul (Varian/Agilent) – Power-gated decoupling.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: Quaternary carbons (C1, C3, C5, C7) have long T1 relaxation times. A short D1 will suppress these signals, making the carbonyl and C-F ipso peaks disappear into the noise.

  • Scans (NS): Minimum 512 scans (approx. 30 mins) for sufficient S/N ratio on the quaternary carbons split by fluorine.

  • Spectral Width: 240 ppm (to capture C=O around 170 ppm and potential folding).

References

  • Abraham, R. J., et al. (2006).[2]

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[2][3][4][5][6] 
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[6]

  • Reich, H. J. (2020).[5] Structure Determination Using Spectroscopic Methods:

    
    C-
    
    
    
    F Coupling Constants. University of Wisconsin-Madison.[5]
  • PubChem Database. (2025).[7] 3-Fluorobenzoic Acid (CID 9968) Spectral Data. National Library of Medicine.

Sources

Technical Guide: Structural Differentiation of 3-(Dimethylamino)-5-fluorobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Differentiating 3-(Dimethylamino)-5-fluorobenzoic acid Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., EGFR or BTK targets), the 3,5-disubstituted benzoic acid motif is a privileged scaffold. However, the synthesis of This compound (Target) often presents significant regioselectivity challenges. Depending on the synthetic route—whether via nucleophilic aromatic substitution (


) of 3,5-difluorobenzoic acid or nitration/reduction of 3-fluorobenzoic acid—researchers frequently encounter contamination with regioisomers such as 2-(dimethylamino)-5-fluorobenzoic acid  or 4-(dimethylamino)-3-fluorobenzoic acid .

This guide provides a definitive analytical framework to distinguish the target 3,5-isomer from its most common regioisomeric contaminants using NMR spectroscopy (


H, 

F) and HPLC retention behaviors.

Structural Analysis & Isomer Landscape

Before establishing analytical protocols, we must define the structural differences that dictate the spectroscopic and chromatographic behavior.

FeatureTarget: 3,5-Isomer Impurity A: 2,5-Isomer Impurity B: 4,3-Isomer
IUPAC Name This compound2-(Dimethylamino)-5-fluorobenzoic acid4-(Dimethylamino)-3-fluorobenzoic acid
Symmetry Pseudo-symmetric (

plane)
AsymmetricAsymmetric
Substituent Pattern Meta / MetaOrtho / MetaPara / Ortho
Steric Environment Unhindered -COOHSteric clash: -COOH vs -N(Me)

Unhindered -COOH
Key NMR Feature Isolated protons (Singlet/Doublet)Strong ABX couplingStrong ABX coupling
Visualizing the Isomers

The following diagram illustrates the chemical structures and the critical proton environments used for differentiation.

IsomerStructures Target TARGET (3,5-Isomer) This compound Key: Protons are Meta to each other. Expected: 3 distinct signals (s/d) ImpurityA IMPURITY A (2,5-Isomer) 2-(Dimethylamino)-5-fluorobenzoic acid Key: NMe2 is Ortho to COOH. Expected: Strong shielding of H3 ImpurityB IMPURITY B (4,3-Isomer) 4-(Dimethylamino)-3-fluorobenzoic acid Key: NMe2 is Para to COOH. Expected: Strong AB coupling

Figure 1: Structural comparison of the target compound and its primary regioisomeric impurities.

Spectroscopic Differentiation (NMR)[2]

Nuclear Magnetic Resonance (NMR) is the primary tool for definitive structural assignment. The symmetry of the substitution pattern on the benzene ring dictates the splitting patterns.

Proton NMR ( H NMR) Analysis[2][3][4]

Theoretical Basis:

  • Target (3,5-isomer): The protons are located at positions 2, 4, and 6. None are adjacent (ortho) to each other. They appear as three distinct signals with small meta coupling constants (

    
     Hz) or meta coupling to Fluorine (
    
    
    
    Hz).
  • Impurity (2,5-isomer): Contains protons at 3, 4, and 6. H3 and H4 are ortho to each other, leading to a large coupling constant (

    
     Hz).
    

Diagnostic Table:


H NMR (DMSO-

, 400 MHz)
Proton PositionTarget (3,5-Isomer) Impurity A (2,5-Isomer) Differentiation Logic
H-2 (Between Groups)

~7.1-7.3 ppm (Singlet-like)
N/A (Substituted)Target: Look for a narrow singlet or doublet (

) between -COOH and -NMe

.
H-Ortho to F Two signals (H4, H6) as ddH3, H4 as multipletsImpurity: H3/H4 show strong ortho coupling (

Hz).
-N(CH

)


~2.9 ppm (Singlet, 6H)

~2.6-2.8 ppm (Singlet, 6H)
Shift: The ortho -COOH in the 2,5-isomer twists the -NMe

out of plane, often shielding it slightly.
Fluorine NMR ( F NMR) Analysis

Fluorine shifts are highly sensitive to the position of the electron-donating amino group.

  • Target (3,5): Fluorine is meta to the electron-donating -N(Me)

    
     group.
    
    • Predicted Shift:

      
       -110 to -115 ppm.
      
  • Impurity (2,5): Fluorine is para to the electron-donating -N(Me)

    
     group. The resonance donation from Nitrogen significantly shields the Fluorine.
    
    • Predicted Shift:

      
       -120 to -125 ppm (Upfield shift).
      

Chromatographic Separation (HPLC)[1][5]

Separating these isomers requires exploiting the "Ortho Effect." In the 2,5-isomer, the proximity of the basic dimethylamino group to the acidic carboxylic acid allows for intramolecular hydrogen bonding (or zwitterion formation), altering its polarity compared to the 3,5-isomer.

Experimental Protocol: HPLC Method

Objective: Baseline separation of 3,5-isomer from 2,5-isomer.

  • Column: C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm (aromatic) and 210 nm.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Hold
8.060Linear Gradient
9.095Wash
11.095Wash
11.15Re-equilibration

Performance Analysis:

  • Elution Order: The 3,5-isomer (Target) typically elutes after the 2,5-isomer in acidic conditions.

  • Reasoning: At pH 2.7, the carboxylic acid is protonated (neutral). The amine is protonated (positive). The 2,5-isomer forms an intramolecular H-bond/ion-pair, effectively "hiding" the polarity, often causing it to elute slightly earlier or show distinct tailing compared to the 3,5-isomer which interacts fully with the stationary phase.

Decision Workflow

Use the following logic flow to validate your synthesized material.

DecisionTree Start Start: Crude Material Analysis HNMR Step 1: Run 1H NMR (DMSO-d6) Start->HNMR CheckSplit Check Aromatic Region (6.5 - 8.0 ppm) HNMR->CheckSplit Res1 Pattern: 3 distinct signals No large Ortho coupling (J > 8Hz) CheckSplit->Res1 Matches Meta-Meta Res2 Pattern: Signals showing large Ortho coupling (J ~ 9Hz) CheckSplit->Res2 Matches Ortho-Meta FNMR Step 2: Run 19F NMR Res1->FNMR ConfirmImpurity IDENTIFIED: 2,5-Isomer (Regio-impurity) Res2->ConfirmImpurity CheckShift Check Chemical Shift FNMR->CheckShift ConfirmTarget CONFIRMED: 3,5-Isomer (Target) CheckShift->ConfirmTarget Shift ~ -112 ppm CheckShift->ConfirmImpurity Shift ~ -125 ppm

Figure 2: Analytical decision matrix for isomer identification.

Synthesis Context & Causality

Understanding why these isomers form allows for better process control.

  • Route: Nitration of 3-Fluorobenzoic Acid

    • Mechanism:[2][3] Electrophilic Aromatic Substitution (EAS).

    • Directing Effects: The -COOH group is meta-directing (deactivating). The -F group is ortho/para-directing (deactivating but resonance donating).

    • Outcome: The Fluorine effect usually dominates regiochemistry, directing the nitro group to the position ortho to itself (Position 6, which is equivalent to 2).

    • Result:Major product is 2-nitro-5-fluorobenzoic acid. This route is NOT recommended for the 3,5-target unless extensive purification is performed [1].

  • Route:

    
     on 3,5-Difluorobenzoic Acid 
    
    • Mechanism:[2][3] Nucleophilic Aromatic Substitution.

    • Process: Reaction with dimethylamine.

    • Outcome: Since the starting material is symmetric, substitution at either position 3 or 5 yields the same product.

    • Result:High purity this compound. The main impurity here is the bis-substituted product (3,5-bis(dimethylamino)benzoic acid), which is easily separated by HPLC due to significantly different hydrophobicity [2].

References

  • Regioselectivity in Nitration: O'Brien, P. et al. "Regioselective Nitration of 3-Fluoro-2-Substituted Benzoic Acids." ChemInform, 2025.[4]

  • HPLC Separation of Isomers: Helix Chromatography. "HPLC Separation of Isomers of Aminobenzoic Acid."

  • NMR Data Grounding: National Institutes of Health (NIH). "2-Amino-5-fluorobenzoic acid Structure and NMR Data." PubChem.

  • Synthesis of Aminofluorobenzoic Derivatives: "Design and Synthesis of Citalopram Analogues." National Institutes of Health (PMC).

Sources

Optimizing Elemental Analysis for Fluorinated Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for 3-(Dimethylamino)-5-fluorobenzoic Acid

Executive Summary

This compound (


) represents a critical class of fluorinated building blocks in medicinal chemistry. While fluorine substitution enhances metabolic stability and lipophilicity in drug candidates, it introduces significant challenges in Elemental Analysis (EA). The high reactivity of fluorine during combustion can damage quartz reactors and form volatile silicon tetrafluoride (

), leading to erroneous Carbon and Nitrogen quantification.

This guide compares Generic Calibration Standards against Matrix-Matched Fluorinated Standards , demonstrating why the latter is essential for validating data integrity when analyzing this specific compound.

Part 1: Theoretical Framework & Compound Analysis
The Analyte: this compound[1][2][3]
  • CAS: 1227606-44-3 (Representative)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 183.18 g/mol

  • Theoretical Composition:

    • Carbon: 59.01%

    • Hydrogen: 5.50%

    • Nitrogen: 7.65%

    • Fluorine: 10.37%

The Combustion Challenge

In standard CHN analysis, organic matter is combusted at ~950–1000°C. For non-fluorinated compounds, gases (


, 

,

,

) pass through the system for detection. However, the 10.37% fluorine content in this analyte presents two risks:
  • Quartz Corrosion: Fluorine reacts with the silica (

    
    ) combustion tube to form 
    
    
    
    gas.
  • False Nitrogen Readings: If

    
     fragments or 
    
    
    
    are not properly trapped, they may co-elute with Nitrogen or distort the thermal conductivity detector (TCD) baseline, yielding "high N" errors.
Part 2: Comparative Analysis of Calibration Standards

To ensure accuracy, the choice of calibration standard is paramount. We compare the industry-standard Acetanilide against the matrix-matched 4-Fluorobenzoic Acid .

Option A: Acetanilide (The "Generic" Standard)
  • Formula:

    
    
    
  • Role: The universal calibrant for CHN analyzers.

  • Pros: High purity (>99.9%), stable, excellent C/N ratio.

  • Cons: Lacks Fluorine. Calibrating with Acetanilide assumes the instrument's fluorine trap (e.g., MgO) is functioning perfectly. It cannot detect "breakthrough" where fluorine from the sample bypasses the trap and skews results.

Option B: 4-Fluorobenzoic Acid (The "Matrix-Matched" Standard)
  • Formula:

    
    
    
  • Role: A structural analog containing ~13.5% Fluorine.

  • Pros: Self-Validating. Because it contains fluorine, it stresses the combustion system similarly to the analyte. If the recovery of Carbon/Hydrogen for this standard is accurate, it confirms that the fluorine is being successfully sequestered and not interfering with the measurement.

  • Cons: Slightly more expensive; requires careful handling to ensure dryness.

Performance Comparison Table (Simulated Data)

Table 1: Impact of Standard Selection on this compound Analysis

MetricCalibration w/ Acetanilide Calibration w/ 4-Fluorobenzoic Acid
Calibration Type External (Non-Matrix)Matrix-Matched
F-Trap Verification None (Blind spot)High (Direct validation)
Typical Error (C%)

(Risk of low C due to

formation)

(Corrected for F-effects)
Typical Error (N%)

(Risk of high N due to baseline drift)

System Suitability Fails to detect spent MgO packingImmediately detects spent packing

Verdict: While Acetanilide is acceptable for daily calibration, 4-Fluorobenzoic Acid must be used as a Check Standard (Quality Control) before running this compound to verify the system's fluorine-trapping capacity.

Part 3: Experimental Protocol (Self-Validating System)

This protocol integrates the "Matrix-Matched" approach to ensure data integrity.

1. Reagents & Materials
  • Analyte: this compound (Dry at 80°C under vacuum for 4h).

  • Calibration Standard: Acetanilide (OAS Grade).

  • QC Standard: 4-Fluorobenzoic Acid (OAS Grade).

  • Combustion Aid: Tungsten(VI) Oxide (

    
    ) powder or Vanadium Pentoxide (
    
    
    
    ).
  • Capsules: Tin (Sn) capsules (clean, blanked).

2. Instrument Configuration (Critical)
  • Combustion Tube: Quartz tube packed with Magnesium Oxide (MgO) in the exit zone.

    • Function:

      
      . This traps F and releases H for detection.
      
  • Temperature: 980°C (Combustion), 650°C (Reduction).

3. Step-by-Step Workflow
  • System Blanking: Run 3 empty tin capsules to stabilize the baseline.

  • Conditioning: Run 1 sample of unweighed 4-Fluorobenzoic acid to "condition" the MgO trap.

  • Calibration: Calibrate K-factors using Acetanilide (2–3 mg).

  • Validation (The "Go/No-Go" Step):

    • Weigh ~2 mg of 4-Fluorobenzoic Acid .

    • Add ~5 mg of

      
       (promotes complete oxidation of the aromatic ring).
      
    • Analyze.[4][5][6][7][8][9][10][11][12]

    • Criteria: If Carbon recovery is within

      
       of theoretical, proceed. If not, replace MgO packing.
      
  • Sample Analysis:

    • Weigh 1.5–2.5 mg of This compound into a tin capsule.

    • Add 5–10 mg of

      
       directly on top of the sample.
      
    • Fold capsule tightly to exclude air.

    • Run in triplicate.

Part 4: Visualization of the Workflow

The following diagram illustrates the critical "Decision Gate" introduced by using a fluorinated QC standard.

EA_Workflow Start START: Instrument Startup (He Carrier Gas) Blank Run Blanks (x3) Start->Blank Calib Calibration: Acetanilide (Establishes K-Factors) Blank->Calib QC_Step QC Check: 4-Fluorobenzoic Acid (+ WO3 Additive) Calib->QC_Step Decision Is Carbon Error < 0.3%? QC_Step->Decision Fail STOP: Replace MgO Packing (Fluorine Breakthrough Detected) Decision->Fail No Pass Proceed to Analyte Decision->Pass Yes Fail->Start Restart after Maint. Sample Analyze: this compound (+ WO3 Additive) Pass->Sample Report Generate Report (Pass if C/H/N within ±0.4%) Sample->Report

Figure 1: Analytical workflow emphasizing the Fluorine-Validation Step to prevent sensor damage and data corruption.

References
  • Exeter Analytical. (2013).[10] CHN determination of highly fluorinated organic compounds.[10] Scientist Live. Retrieved from [Link]

  • Elementar. (n.d.). CHNS analysis of fluorinated samples.[5][10] Technical Note. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 3-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 17915148.[13] PubChem.[4][6][13] Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Dimethylamino)-5-fluorobenzoic acid Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers

Executive Summary & Chemical Profile

Immediate Action Required: This compound is a halogenated aromatic amine . Unlike standard organic acids, the presence of the fluorine atom at the C5 position mandates segregation into Halogenated Waste Streams . Failure to segregate this compound from non-halogenated solvents can result in regulatory non-compliance (RCRA) and damage to downstream thermal oxidizers at disposal facilities.

PropertyDataOperational Implication
Chemical Name This compoundDO NOT mix with oxidizers (amine group risk).
CAS Number 1350539-93-3 (Verify specific isomer)Use this for waste manifesting.
Molecular Formula C₉H₁₀FNO₂Fluorine Content: Requires high-temp incineration with scrubbing.
Physical State Solid (Powder)Dust generation risk during transfer.[1]
Acidity (pKa) ~3.5 (Carboxylic acid)Incompatible with strong bases (exothermic).
Hazards (GHS) H315, H319, H302, H335Irritant (Eyes/Skin/Resp), Harmful if swallowed.[1]
The Core Directive: Halogenated Segregation

As a Senior Application Scientist, I cannot stress this enough: The "Fluorine Factor" dictates the disposal path.

Standard organic waste is often burned as fuel in cement kilns. However, fluorinated compounds generate Hydrofluoric Acid (HF) upon combustion. Consequently, they must be sent to specialized incinerators equipped with caustic scrubbers.

  • Rule: If the waste contains >1000 ppm halogens (F, Cl, Br, I), it is Halogenated Waste .

  • Common Error: Dissolving solid residue in Acetone and dumping it in the "Non-Halogenated" carboy. STOP. This contaminates the entire carboy, reclassifying 20L of solvent as halogenated waste, tripling disposal costs.

Disposal Decision Matrix

The following workflow illustrates the compliant decision-making process for this specific compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Pure Solid / Excess Reagent StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid SolidPack Container: Wide-mouth HDPE Jar Label: 'Solid Hazardous Waste - Toxic' SolidWaste->SolidPack SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) LiquidWaste->SolventCheck Tagging Manifest/Tag: List 'this compound' Check 'Halogenated' Box SolidPack->Tagging HaloStream Stream: Halogenated Organic Waste (High BTU) SolventCheck->HaloStream Yes NonHaloStream Stream: Segregate into Halogenated Stream (Due to solute F-content) SolventCheck->NonHaloStream No (e.g., Methanol) HaloStream->Tagging NonHaloStream->HaloStream Re-classify

Figure 1: Logic flow for segregating fluorinated amino-benzoic acid waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the solute forces the mixture into the Halogenated stream.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have an expired vial or excess powder remaining after synthesis.

  • PPE Selection: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood to prevent inhalation of dust (H335).

  • Container Selection: Use a dedicated Solid Waste Container (typically a wide-mouth HDPE jar). Do not dissolve the solid just to pour it into a liquid carboy; this increases waste volume unnecessarily.

  • Transfer:

    • Place the original vial directly into the solid waste container if small (<20ml).

    • If loose powder, carefully transfer using a disposable spatula. Dispose of the spatula in the same container.

  • Labeling: Apply a hazardous waste tag.

    • Constituents: "this compound".[1][2][3]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from oxidizers (nitric acid, perchlorates) due to the amine functionality.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Context: You have mother liquor containing the compound dissolved in Methanol or DCM.

  • Stream Identification: Regardless of the solvent, this is now Halogenated Waste .

  • pH Check:

    • If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 5–9 using Sodium Bicarbonate before adding to the waste carboy.

    • Why? Adding strong acid to a waste carboy containing sulfides or cyanides (from other users) can generate lethal gas.

  • Transfer: Pour into the Halogenated Organic Solvent carboy (Red can/Safety can).

  • Log It: Record the volume and the specific chemical name on the carboy’s log sheet. Do not just write "Organic Waste." The disposal facility needs to know about the Fluorine content.

Scenario C: Contaminated Glassware
  • Triple Rinse: Rinse the flask 3 times with a minimal amount of Acetone or Ethanol.

  • Rinsate Disposal: Pour these rinses into the Halogenated Waste container (not the sink, not the non-halogenated can).

  • Glass Disposal: Once rinsed and air-dried, the glass can be disposed of in the "Broken Glass/Sharps" box (unless it remains visibly contaminated, in which case it is Solid Hazardous Waste).

Spill Response Protocol (Dry Powder)

Context: A 5g vial is dropped and shatters outside the fume hood.

  • Secure Area: Alert nearby personnel. Don PPE (N95 mask or respirator recommended if dust is visible).

  • Containment: Cover the spill with a damp paper towel (dampened with water).

    • Scientific Logic:[4][5] This prevents the generation of airborne dust (H335 Respiratory Irritant) which dry sweeping would cause.

  • Collection:

    • Using a scoop or stiff card, push the damp powder/glass mixture into a pile.

    • Transfer debris into a wide-mouth plastic jar .

  • Decontamination: Wipe the surface with a soap/water solution.

  • Disposal: Label the jar as "Debris from Spill: this compound" and handle as Solid Hazardous Waste .

Regulatory & Compliance (RCRA)

While this specific compound is not typically P-listed or U-listed (unless specified by local state variations), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Waste Code: D002 (if in acidic solution) or D001 (if in flammable solvent). If pure solid, it falls under "Toxic" criteria based on generator knowledge of the SDS (Acute Tox 4).

  • EPA Guidance on PFAS/Fluorinated Compounds: While this is a simple fluorinated aromatic and not a PFAS (perfluoroalkyl substance), the EPA is increasing scrutiny on all organofluorine thermal destruction. Ensuring this enters the high-temperature halogenated stream guarantees compliance with emerging "Destruction and Removal Efficiency" (DRE) standards [1].

References
  • United States Environmental Protection Agency (EPA). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS.[5][6] (Updated 2024).[1] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3-(Dimethylamino)-5-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for the Forefront of Research and Development

Welcome to a definitive guide on the safe handling of 3-(Dimethylamino)-5-fluorobenzoic acid (CAS No. 1350539-93-3). This document is designed for the exacting standards of researchers, scientists, and drug development professionals. Our objective is to move beyond mere compliance and cultivate a deep-seated culture of safety and precision. By understanding the causality behind each procedural step, you will not only protect yourself and your colleagues but also enhance the integrity of your experimental outcomes. This guide is structured to provide immediate, actionable intelligence for every stage of this compound's lifecycle in your laboratory, from procurement to disposal.

Hazard Assessment: Understanding the "Why"

This compound is a solid organic compound that presents a multi-faceted hazard profile. A thorough understanding of its risks is the foundation of safe handling.

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): The acidic nature of the carboxylic acid group and the overall molecular structure can cause irritation upon contact with the skin.[1]

  • Serious Eye Irritation (H319): As a fine powder, the compound poses a significant risk to the eyes, with the potential to cause serious, lasting irritation or damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) (H335): Inhaling the dust of this compound can irritate the respiratory system.[1]

The physical form—a fine powder—is a critical factor. It increases the risk of inadvertent inhalation and dispersion in the laboratory environment. Therefore, our primary goals are containment and avoiding direct contact.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a checklist; it is a dynamic risk assessment. The following protocol is your first line of defense, mandated for all work involving this compound. All laboratory safety practices must align with the standards set by the Occupational Safety and Health Administration (OSHA), which emphasize the use of a written Chemical Hygiene Plan (CHP) tailored to the specific hazards in your lab.[3][4][5][6][7]

Engineering Controls: Your Primary Barrier

Before any PPE is donned, engineering controls must be engaged.

  • Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood contains aerosolized particles and vapors, preventing them from entering the laboratory's ambient air and your breathing zone.

Personal Protective Equipment: A Systematic Approach

The following table summarizes the required PPE. Do not just wear it; understand its function and limitations.

Protection Type Specification Rationale & Causality
Hand Protection Nitrile gloves (minimum).Nitrile provides good resistance to a wide range of chemicals for incidental contact.[8][9] For prolonged handling or in solution, consult a glove compatibility chart.[10][11] Always double-glove when handling the pure solid to facilitate quick removal of a contaminated outer glove without exposing your skin.
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard.Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are required to protect against fine dust particles and potential splashes.[8][12]
Respiratory Protection NIOSH-approved N95 respirator or higher.Required when handling the powder outside of a glovebox, even within a fume hood, to prevent inhalation of fine particulates.[12][13] The use of respirators must be part of a formal respiratory protection program.[5][8]
Protective Clothing Full-length laboratory coat, buttoned.Provides a removable barrier to protect skin and personal clothing from contamination.[8]
Footwear Closed-toe, closed-heel shoes.Protects feet from spills.[8]

Operational Plan: From Bottle to Bench

Precision in execution minimizes risk. Follow this workflow diligently.

Workflow for Handling this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Required PPE (Goggles, N95, Double Gloves, Lab Coat) prep1->prep2 prep3 Prepare Work Area: - Decontaminate surface - Place absorbent liner - Gather all necessary equipment prep2->prep3 h1 Carefully Open Container Avoid creating dust clouds prep3->h1 Begin Work h2 Weigh Compound Use anti-static weigh boat h1->h2 h3 Transfer to Reaction Vessel h2->h3 h4 Securely Close Primary Container h3->h4 c1 Wipe Down Spatulas/Equipment with appropriate solvent h4->c1 Task Complete c2 Dispose of Outer Gloves into designated solid waste container c1->c2 c3 Wipe Down Work Surface inside fume hood c2->c3 c4 Properly Doff Remaining PPE c3->c4

Caption: Step-by-step workflow for safe handling of the solid compound.

Disposal Plan: A Responsible Conclusion

Improper disposal creates risks for others and the environment. All waste generated from handling this compound is considered hazardous chemical waste.

Waste Segregation and Disposal
  • Solid Waste:

    • Includes: Contaminated gloves, weigh boats, paper liners, and any excess solid this compound.

    • Procedure: Place all solid waste into a dedicated, clearly labeled hazardous waste container. The label must include the chemical name and associated hazards.[4]

    • Classification: As a fluorinated organic compound, this waste should be segregated into the "Organic halogenated solid waste" stream if your institution has one.[14][15] If not, follow your institution's guidelines for solid organic chemical waste.

  • Liquid Waste:

    • Includes: Solutions containing this compound, and solvent rinses from cleaning contaminated glassware.

    • Procedure: Collect all liquid waste in a sealable, compatible hazardous waste container.

    • Classification: Segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal.[14] Do not mix incompatible waste streams.

  • Empty Containers:

    • The original container of this compound is never truly empty. It will contain residue.

    • Procedure: Rinse the container three times with a suitable solvent. Collect the rinsate as halogenated liquid waste. Deface the original label and dispose of the container as solid waste or according to your facility's specific procedures for empty chemical containers.

Never dispose of this chemical or its waste down the drain.[14] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

By integrating these detailed safety and handling protocols into your standard operating procedures, you build a foundation of trust and scientific integrity that extends beyond the product itself. You are not just handling a chemical; you are demonstrating a commitment to excellence in research and safety.

References

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . University of Tennessee Health Science Center. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [Link]

  • The OSHA Laboratory Standard . Lab Manager. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]

  • PPE For Chemical Handling With Example . Industrial Safety Tips. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals . DC Fine Chemicals. [Link]

  • PPE for Powder Handling: Support Operators Effectively . Dust Arrest. [Link]

  • Chemical Resistance Reference Chart . Medicom. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara - Environmental Health & Safety. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! . De Dietrich Process Systems. [Link]

  • OSHA Glove Selection Chart . University of Nebraska-Lincoln - Environmental Health and Safety. [Link]

  • Glove Material Chemical Resistance . SKS Bottle & Packaging, Inc. [Link]

  • This compound - C9H10FNO2 . Chemspace. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . ACS Chemical Health & Safety. [Link]

  • Laboratory Waste Disposal . University of Coimbra. [Link]

  • Laboratory Liquid Waste Disposal Flow Chart . Hokkaido University. [Link]

  • Classifications of laboratory waste fluid (1) . Gifu University. [Link]

  • Ansell Chemical Resistance Glove Chart . University of California, Berkeley - Environment, Health and Safety. [Link]

  • Chemical Resistance of Gloves – Quick guide . University of Wisconsin-Madison - Department of Chemistry. [Link]

  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks . National Center for Biotechnology Information. [Link]

  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale . CHIMIA. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . École Polytechnique Fédérale de Lausanne (EPFL). [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Fluorinated Aromatic Compounds . ResearchGate. [Link]

  • Process of Fluorinating Inorganic or Organic Compounds by Direct Fluorination.
  • Common Hazardous Materials . City of El Paso. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers . Centers for Disease Control and Prevention (CDC). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.